(4-Chloro-3-methoxyphenyl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-3-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZSSNHHXWSELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448001 | |
| Record name | (4-chloro-3-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13726-17-5 | |
| Record name | (4-chloro-3-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (4-Chloro-3-methoxyphenyl)methanol for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways leading to (4-Chloro-3-methoxyphenyl)methanol, a key building block in the development of various pharmaceutical compounds. We will delve into the core chemical principles, offer detailed experimental protocols, and provide insights into the selection of reagents and reaction conditions, empowering researchers to confidently and efficiently synthesize this target molecule.
Introduction: The Significance of this compound
This compound, also known as 4-chloro-3-methoxybenzyl alcohol, is a substituted benzyl alcohol derivative.[1] Its structural motifs, a chlorinated and methoxylated aromatic ring, are prevalent in a wide array of biologically active molecules. This makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of anti-inflammatory drugs, analgesics, and herbicides.[2][3] Understanding its synthesis is therefore of paramount importance for chemists in the life sciences.
Synthetic Strategies: Pathways to this compound
The synthesis of this compound can be approached through several strategic disconnections. The most common and practical routes involve the reduction of a corresponding carbonyl compound, either an aldehyde or a carboxylic acid.
Pathway 1: Reduction of 4-Chloro-3-methoxybenzaldehyde
This is arguably the most direct and high-yielding approach. The transformation hinges on the reduction of the aldehyde functional group to a primary alcohol.
Reaction Scheme:
Figure 1: General scheme for the reduction of 4-chloro-3-methoxybenzaldehyde.
The choice of reducing agent is critical and depends on the desired selectivity and scale of the reaction.
Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[4] It is favored for its ease of handling, safety profile, and compatibility with protic solvents like methanol and ethanol.[4]
Mechanism of Reduction: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent to yield the primary alcohol.[5] One equivalent of sodium borohydride can theoretically reduce four equivalents of an aldehyde.[5]
Experimental Protocol: Sodium Borohydride Reduction
-
Dissolution: Dissolve 4-chloro-3-methoxybenzaldehyde (1 equivalent) in methanol or a mixture of tetrahydrofuran (THF) and methanol at room temperature.[4]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.0 - 1.5 equivalents) portion-wise to the stirred solution.[4][6] The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature for 1-2 hours.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water or dilute hydrochloric acid until the effervescence ceases.
-
Work-up: Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization.[7]
| Parameter | Value | Reference |
| Starting Material | 4-Chloro-3-methoxybenzaldehyde | [2] |
| Reagent | Sodium Borohydride (NaBH₄) | [4] |
| Solvent | Methanol, Ethanol, THF/Methanol | [4] |
| Temperature | 0 °C to Room Temperature | [4] |
| Reaction Time | 1-2 hours | [4] |
| Typical Yield | High | [6] |
Catalytic hydrogenation offers a green and efficient method for the reduction of aldehydes. This process involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C).[8][9]
Mechanism of Hydrogenation: The aldehyde is adsorbed onto the surface of the catalyst, where it reacts with hydrogen that has also been adsorbed and activated by the metal. This results in the stepwise addition of hydrogen across the carbonyl double bond.
Experimental Protocol: Catalytic Hydrogenation
-
Setup: In a hydrogenation vessel, dissolve 4-chloro-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.[8]
-
Catalyst Addition: Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) (typically 1-10 mol%).[8]
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-5 atm).
-
Reaction: Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed, or until TLC analysis indicates the completion of the reaction.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the product. Further purification can be performed if necessary.
| Parameter | Value | Reference |
| Starting Material | 4-Chloro-3-methoxybenzaldehyde | [2] |
| Catalyst | Palladium on Carbon (Pd/C) | [8][9] |
| Reagent | Hydrogen Gas (H₂) | [8] |
| Solvent | Ethanol, Methanol, Ethyl Acetate | [8] |
| Pressure | 1-5 atm | - |
| Temperature | Room Temperature | [8] |
Pathway 2: Reduction of 4-Chloro-3-methoxybenzoic Acid
An alternative and robust pathway involves the reduction of the corresponding carboxylic acid, 4-chloro-3-methoxybenzoic acid. This transformation requires a more powerful reducing agent than sodium borohydride.
Reaction Scheme:
Figure 2: General scheme for the reduction of 4-chloro-3-methoxybenzoic acid.
Lithium aluminum hydride (LAH) is a potent reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters, to primary alcohols.[10][11][12] Due to its high reactivity, LAH reactions must be carried out under anhydrous conditions in aprotic solvents like diethyl ether or tetrahydrofuran (THF).
Mechanism of Reduction: The reduction of a carboxylic acid with LAH involves the initial deprotonation of the acidic proton to form a lithium carboxylate salt and hydrogen gas. Subsequently, the carbonyl group is reduced by hydride attack to form a tetrahedral intermediate, which then collapses to an aldehyde that is immediately further reduced to the primary alcohol.
Experimental Protocol: Lithium Aluminum Hydride Reduction
-
Setup: Assemble a flame-dried reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
LAH Suspension: In the reaction flask, prepare a suspension of lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous diethyl ether or THF.
-
Addition of Carboxylic Acid: Dissolve 4-chloro-3-methoxybenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential and slow dropwise addition of:
-
Water (x mL)
-
15% aqueous sodium hydroxide (x mL)
-
Water (3x mL) (where x = grams of LAH used)
-
-
Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ether or THF.
-
Purification: Dry the combined organic filtrates over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the desired alcohol.
| Parameter | Value | Reference |
| Starting Material | 4-Chloro-3-methoxybenzoic acid | [13][14][15] |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) | [10][11][12] |
| Solvent | Anhydrous Diethyl Ether or THF | |
| Temperature | 0 °C to Reflux | - |
| Reaction Time | Several hours | - |
| Typical Yield | Good to Excellent | [10] |
Safety Note: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be performed in a well-ventilated fume hood under strictly anhydrous conditions by trained personnel.
Synthesis of Precursors
A comprehensive guide should also address the synthesis of the starting materials.
Synthesis of 4-Chloro-3-methoxybenzoic Acid
This key intermediate can be synthesized from 1-chloro-2-methoxy-4-methylbenzene via oxidation.[13]
Reaction Scheme:
Figure 3: Synthesis of 4-chloro-3-methoxybenzoic acid.
Experimental Protocol: Oxidation with Potassium Permanganate
-
Reaction Mixture: To a solution of 1-chloro-2-methoxy-4-methylbenzene (1 equivalent) in water, add potassium permanganate (KMnO₄) (2.5 equivalents).[13]
-
Reflux: Heat the mixture to reflux and stir vigorously for several hours.[13]
-
Work-up: After the reaction is complete, cool the mixture and filter it through Celite to remove the manganese dioxide precipitate.
-
Extraction: Wash the filtrate with ether to remove any unreacted starting material.
-
Acidification: Acidify the aqueous layer with concentrated hydrochloric acid to a pH < 2 to precipitate the carboxylic acid.[13]
-
Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry to obtain 4-chloro-3-methoxybenzoic acid.[13]
Purification and Characterization
Purification: The crude this compound can be purified by several methods:
-
Recrystallization: Suitable for solid products. A solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: A versatile technique for purifying both solid and liquid products. Silica gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically used as the mobile phase.[7]
-
Distillation: For liquid products, distillation under reduced pressure can be effective for purification.[16]
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy: Confirms the presence of the hydroxyl (-OH) functional group.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
-
Melting Point (for solids): A sharp melting point range is indicative of a pure compound.
Conclusion
The synthesis of this compound is a well-established process with multiple reliable pathways. The choice of synthetic route and specific reagents will depend on factors such as the available starting materials, desired scale, and safety considerations. The reduction of 4-chloro-3-methoxybenzaldehyde with sodium borohydride offers a mild and straightforward approach, while the reduction of 4-chloro-3-methoxybenzoic acid with lithium aluminum hydride provides a powerful alternative. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize this valuable building block for their drug discovery and development endeavors.
References
- 1. Benzenemethanol,4-chloro-3-methoxy; (4-chloro-3-methoxyphenyl)methan-1-ol; 4-Chlor-3-methoxybenzylalkohol; 3-methoxy-4-chlorophenylmethanol; Chlor-4-methoxy-3-benzalkohol; 3-Methoxy-4-chlor-benzylalkohol; (4-chloro-3-methoxy-phenyl)-methanol; 4-chloro-3-methoxybenzyl alcohol; VT1204 | Chemrio [chemrio.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. Ambeed [ambeed.com]
- 6. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 7. rsc.org [rsc.org]
- 8. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. testbook.com [testbook.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 13. 4-CHLORO-3-METHOXYBENZOIC ACID | 85740-98-3 [chemicalbook.com]
- 14. 4-Chloro-3-methoxybenzoic acid | C8H7ClO3 | CID 2063378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemscene.com [chemscene.com]
- 16. prepchem.com [prepchem.com]
An In-depth Technical Guide to (4-Chloro-3-methoxyphenyl)methanol for Researchers and Drug Development Professionals
Introduction
(4-Chloro-3-methoxyphenyl)methanol, a substituted benzyl alcohol derivative, is a key building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chloro and a methoxy group on the phenyl ring, imparts specific reactivity and properties that are leveraged in multi-step synthetic pathways. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and analytical and purification methodologies, designed for researchers, scientists, and professionals in drug development.
Core Compound Identification
-
Chemical Name: this compound
-
Synonyms: 4-Chloro-3-methoxybenzyl alcohol, Benzenemethanol, 4-chloro-3-methoxy-[1]
-
CAS Number: 13726-17-5[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO₂ | [3] |
| Molecular Weight | 172.61 g/mol | [3] |
| Appearance | White to off-white crystalline solid | Inferred from typical properties of similar compounds |
| Melting Point | 45-48 °C | |
| Boiling Point | 145-147 °C at 10 mmHg | |
| Density | 1.274 g/mL at 25 °C (for the isomeric 3-Chloro-4-methoxybenzyl alcohol) | [4][5] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Limited solubility in water. | General chemical knowledge |
Synthesis and Purification
The synthesis of this compound can be achieved through several routes, most commonly via the reduction of the corresponding benzoic acid or benzaldehyde.
Synthetic Pathway: Reduction of 4-Chloro-3-methoxybenzoic Acid
A common and efficient method for the synthesis of this compound is the reduction of 4-chloro-3-methoxybenzoic acid. This transformation can be effectively carried out using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF).
Caption: Synthesis of this compound via reduction.
Experimental Protocol: Synthesis
-
Reaction Setup: To a stirred solution of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-chloro-3-methoxybenzoic acid (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Workup: Filter the resulting suspension and wash the solid residue with THF. Combine the filtrates and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield the crude this compound.
Purification Protocol: Column Chromatography
The crude product can be purified by silica gel column chromatography.
-
Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a slurry method with a non-polar solvent such as hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Reactivity and Chemical Profile
The reactivity of this compound is dictated by the interplay of its three functional groups: the hydroxyl group, the chloro substituent, and the methoxy group on the aromatic ring.
-
Hydroxyl Group: The primary alcohol functionality is a versatile handle for a variety of chemical transformations. It can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, PDC, or TEMPO-based systems). It can also undergo esterification or etherification reactions.
-
Chloro Group: The chloro substituent deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. It can also participate in nucleophilic aromatic substitution reactions under forcing conditions or in the presence of a suitable catalyst.
-
Methoxy Group: The methoxy group is an electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. The interplay between the directing effects of the chloro and methoxy groups can be exploited for regioselective functionalization of the aromatic ring.
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity.
Role in Pharmaceutical Synthesis
This compound is a precursor for the synthesis of various pharmaceutical ingredients. The presence of the chloro and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[6] For instance, these groups can modulate metabolic stability, receptor binding affinity, and cell permeability.
Use in Agrochemical Development
In the agrochemical sector, this compound can be a starting material for the synthesis of novel herbicides and pesticides. The specific substitution pattern on the phenyl ring can be crucial for the molecule's biological activity and selectivity. For example, it can be a precursor to herbicidal compounds.[4]
Analytical Characterization
Accurate characterization of this compound is crucial for quality control and to ensure its suitability for subsequent synthetic steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the benzylic methylene protons, the methoxy protons, and the hydroxyl proton. The coupling patterns of the aromatic protons can confirm the substitution pattern on the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, providing further confirmation of the structure.
Illustrative Experimental Workflow for NMR Analysis
Caption: A typical workflow for NMR analysis.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the different functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.[7]
-
C-H Stretch (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ correspond to the aromatic and aliphatic C-H bonds, respectively.
-
C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
-
C-O Stretch: A strong absorption band around 1030-1250 cm⁻¹ corresponds to the C-O stretching vibrations of the alcohol and the ether.
-
C-Cl Stretch: A band in the 600-800 cm⁻¹ region can be attributed to the C-Cl bond.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and for identifying any impurities. The gas chromatogram will show a peak for the compound at a specific retention time, and the mass spectrum will provide its molecular weight and fragmentation pattern, which can be used to confirm its identity.[8][9][10]
Typical GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. The temperature of the column is ramped to separate the components of the mixture based on their boiling points and interactions with the stationary phase.
-
Detection and Analysis: As the components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, providing a unique mass spectrum for each component.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and valuable building block in organic synthesis, particularly for the development of new pharmaceutical and agrochemical agents. A comprehensive understanding of its properties, synthesis, reactivity, and analytical characterization is essential for its effective and safe utilization in a research and development setting. This guide provides the foundational knowledge required for scientists and professionals to confidently work with this important chemical intermediate.
References
- 1. Benzenemethanol,4-chloro-3-methoxy; (4-chloro-3-methoxyphenyl)methan-1-ol; 4-Chlor-3-methoxybenzylalkohol; 3-methoxy-4-chlorophenylmethanol; Chlor-4-methoxy-3-benzalkohol; 3-Methoxy-4-chlor-benzylalkohol; (4-chloro-3-methoxy-phenyl)-methanol; 4-chloro-3-methoxybenzyl alcohol; VT1204 | Chemrio [chemrio.com]
- 2. (E)-1-(4-Methoxyphenyl)-3-(4-chlorophenyl)-2-propene-1-one(41564-68-5) 1H NMR [m.chemicalbook.com]
- 3. (4-Methoxyphenyl)methanol | SIELC Technologies [sielc.com]
- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 5. 3-クロロ-4-メトキシベンジルアルコール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. GC-MS analysis of bioactive compounds in the methanol extract of Clerodendrum viscosum leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phytopharmajournal.com [phytopharmajournal.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Data of (4-Chloro-3-methoxyphenyl)methanol: An In-depth Technical Guide
This guide provides a comprehensive analysis of the spectroscopic data for (4-Chloro-3-methoxyphenyl)methanol, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Beyond a mere presentation of data, this guide offers insights into the experimental methodologies, the rationale behind spectral patterns, and the fundamental principles that govern them, ensuring a thorough understanding for practical application.
Molecular Structure and Spectroscopic Overview
This compound possesses a substituted benzene ring, a hydroxyl group, and a methoxy group. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is invaluable for its identification and characterization. Understanding the interplay of these groups is paramount to interpreting the spectral data accurately.
Molecular Structure of this compound
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the benzylic protons, the methoxy protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy and hydroxyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Ar-H (adjacent to CH₂OH) | ~7.3 | d | 1H |
| Ar-H (adjacent to Cl) | ~7.2 | d | 1H |
| Ar-H (between OCH₃ and Cl) | ~6.8 | dd | 1H |
| -CH₂OH | ~4.6 | s | 2H |
| -OCH₃ | ~3.9 | s | 3H |
| -OH | Variable (typically 1.5-4.0) | br s | 1H |
Causality Behind Predicted Shifts: The aromatic protons are in the typical downfield region (6.5-8.0 ppm). The exact shifts are influenced by the substitution pattern. The benzylic protons (-CH₂OH) are deshielded by the adjacent oxygen and the aromatic ring, placing their signal around 4.6 ppm. The methoxy protons (-OCH₃) appear as a sharp singlet around 3.9 ppm. The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent due to hydrogen bonding.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-Cl | ~130 |
| C-OCH₃ | ~155 |
| C-CH₂OH (aromatic) | ~140 |
| Quaternary Ar-C | ~125-135 |
| Tertiary Ar-CH | ~110-120 |
| -CH₂OH | ~65 |
| -OCH₃ | ~56 |
Expert Insight: The carbon attached to the electronegative chlorine atom will be shifted downfield. Similarly, the carbon bonded to the methoxy group will appear at a low field due to the oxygen's deshielding effect. The benzylic carbon will be found in the typical range for alcohols, around 65 ppm. For comparison, the spectral data for the closely related compound, 4-chloro-3,5-dimethoxybenzyl alcohol, shows characteristic peaks in similar regions[1].
Experimental Protocol for NMR Spectroscopy
A robust protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.
Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR analysis.
Self-Validating System: The use of a deuterated solvent with a known residual peak and an internal standard like tetramethylsilane (TMS) provides a self-validating system for chemical shift referencing[2][3]. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for confirming the multiplicity of carbon signals (CH, CH₂, CH₃, and quaternary carbons), adding another layer of validation to the structural assignment[4][5].
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C (aromatic), C-O, and C-Cl bonds.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=C stretch (aromatic) | 1450-1600 | Medium to Strong |
| C-O stretch (alcohol) | 1000-1260 | Strong |
| C-O stretch (ether) | 1000-1300 | Strong |
| C-Cl stretch | 600-800 | Medium to Strong |
Authoritative Grounding: The broadness of the O-H stretch is a direct consequence of intermolecular hydrogen bonding[6]. The precise positions of the aromatic C=C stretching bands can give clues about the substitution pattern on the benzene ring.
Experimental Protocol for IR Spectroscopy (Thin Solid Film)
For a solid sample like this compound, the thin solid film method is a common and effective way to obtain an IR spectrum.
Workflow for Thin Solid Film IR Spectroscopy
Caption: Workflow for obtaining an IR spectrum of a solid.
Trustworthiness of the Protocol: This method is straightforward and minimizes sample preparation artifacts[7][8][9]. The quality of the spectrum is highly dependent on the thickness of the film; too thick a film will result in saturated peaks, while too thin a film will lead to a poor signal-to-noise ratio. Running a background spectrum just before the sample analysis corrects for atmospheric H₂O and CO₂ absorptions, ensuring the integrity of the final spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectral Data
For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The presence of chlorine will be evident from the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
| m/z Value | Predicted Fragment | Significance |
| 172/174 | [C₈H₉³⁵ClO₂]⁺ / [C₈H₉³⁷ClO₂]⁺ | Molecular Ion (M⁺) |
| 155/157 | [M - OH]⁺ | Loss of hydroxyl radical |
| 141/143 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 107 | [C₇H₇O]⁺ | Benzylic cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Mechanistic Insights: The molecular ion is formed by the removal of an electron. Subsequent fragmentation often involves the loss of stable neutral molecules or radicals[10][11]. For benzyl alcohols, a common fragmentation pathway is the loss of a hydroxyl radical to form a stable benzylic cation. The presence of the chlorine isotope pattern is a definitive indicator of a chlorine-containing compound.
Experimental Protocol for Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing volatile compounds like this compound.
Workflow for GC-MS Analysis
Caption: General workflow for GC-MS analysis.
Field-Proven Insights: The choice of ionization method, such as Electron Impact (EI), is critical as it influences the fragmentation pattern[12]. A "soft" ionization technique might be employed to enhance the abundance of the molecular ion. The use of an internal standard, particularly a stable isotope-labeled version of the analyte, is best practice for quantitative analysis as it corrects for variations in sample preparation and instrument response[13][14].
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. This guide has not only presented the expected spectral data but has also provided the underlying scientific principles and robust experimental protocols necessary for reliable data acquisition and interpretation. By integrating expert knowledge with established methodologies, researchers and professionals can confidently utilize these spectroscopic techniques in their synthetic and analytical workflows.
References
- 1. 4-Chloro-3,5-dimethoxybenzyl alcohol | C9H11ClO3 | CID 84777014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. epfl.ch [epfl.ch]
- 4. azom.com [azom.com]
- 5. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]
- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. webassign.net [webassign.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility Profile of (4-Chloro-3-methoxyphenyl)methanol in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of (4-Chloro-3-methoxyphenyl)methanol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction and experimental determination of its solubility in various organic solvents, offering field-proven insights and robust methodologies.
Introduction: The Significance of this compound and its Solubility Profile
This compound (CAS No. 13726-17-5) is a substituted benzyl alcohol derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a chlorinated and methoxylated aromatic ring, imparts specific physicochemical properties that are critical to its reactivity and handling.
The solubility of this compound in organic solvents is a fundamental parameter that governs its utility in various stages of drug development, including:
-
Reaction Kinetics: The rate and efficiency of chemical reactions involving this compound are highly dependent on its concentration in the reaction medium.
-
Purification and Crystallization: Selective crystallization for purification relies on a thorough understanding of its solubility in different solvent systems.
-
Formulation: For liquid formulations, knowing the solubility is paramount to achieving the desired concentration and stability.
This guide will provide a detailed exploration of the factors influencing the solubility of this compound and present both theoretical and practical approaches to its assessment.
Physicochemical Properties of this compound
A comprehensive understanding of the solubility profile of a compound begins with its fundamental physicochemical properties. These parameters provide insights into the intermolecular forces at play and how they might interact with different solvent environments.
| Property | Value | Source |
| CAS Number | 13726-17-5 | [1] |
| Molecular Formula | C₈H₉ClO₂ | [1] |
| Molecular Weight | 172.61 g/mol | [1] |
| Boiling Point | 279.2 ± 25.0 °C at 760 mmHg | [1] |
| logP (Octanol-Water Partition Coefficient) | 1.50 | [1] |
| Polar Surface Area (PSA) | 29.46 Ų | [1] |
The presence of a hydroxyl group (-OH) and a methoxy group (-OCH₃) introduces polarity and the capacity for hydrogen bonding, while the chlorinated benzene ring contributes to its lipophilicity. The interplay of these features dictates its solubility behavior.
Theoretical Framework for Solubility Prediction
In the absence of extensive experimental solubility data, theoretical models provide a powerful tool for predicting the solubility of a compound in various solvents. This section explores two widely used models: Hansen Solubility Parameters (HSP) and the UNIFAC group contribution method.
Hansen Solubility Parameters (HSP): A "Like Dissolves Like" Approach
The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
A substance is more likely to dissolve in a solvent when their HSP values are similar. The distance (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated to predict solubility.[2]
Table of Hansen Solubility Parameters for Common Organic Solvents:
| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) |
| Methanol | 15.1 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
Data sourced from various online databases and literature.
Qualitative Solubility Prediction based on HSP:
-
High Predicted Solubility: In solvents with a balanced HSP profile, such as alcohols (methanol, ethanol) and polar aprotic solvents (acetone, ethyl acetate), this compound is expected to exhibit good solubility. The hydroxyl group of the solute can participate in hydrogen bonding with these solvents.
-
Moderate Predicted Solubility: In chlorinated solvents like dichloromethane, moderate solubility is anticipated due to dipole-dipole interactions. In aromatic solvents like toluene, dispersion forces will be the primary driver of solvation.
-
Low Predicted Solubility: In non-polar aliphatic solvents such as hexane, the solubility is expected to be low due to the significant mismatch in polarity and hydrogen bonding capacity.
UNIFAC Group Contribution Method: A Predictive Thermodynamic Model
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method used to predict activity coefficients in non-ideal liquid mixtures.[3] The activity coefficient is a key parameter in the thermodynamic equation for solubility. The model breaks down molecules into their constituent functional groups, with each group having defined interaction parameters.
The UNIFAC functional groups for this compound are:
-
4 x ACH: Aromatic carbon-hydrogen
-
1 x ACCl: Aromatic carbon-chlorine
-
1 x ACO: Aromatic carbon-oxygen (for the ether linkage)
-
1 x CH3O: Methoxy group
-
1 x CH2OH: Primary alcohol group
By utilizing the known UNIFAC group interaction parameters, the activity coefficient of this compound in a given solvent can be calculated, which in turn allows for the prediction of its solubility. This method is particularly powerful as it does not require experimental data for the specific solute-solvent system.
Experimental Determination of Solubility: The Shake-Flask Method
While theoretical models provide valuable estimations, experimental determination remains the gold standard for obtaining accurate solubility data. The shake-flask method is a widely accepted and robust technique for measuring equilibrium solubility.
Principle of the Shake-Flask Method
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. After equilibration, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is determined analytically.
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid present.
-
Accurately pipette a known volume (e.g., 5 mL) of each selected organic solvent into the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Construct a calibration curve using standard solutions of known concentrations to quantify the solubility.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Experimental workflow for the shake-flask solubility determination method.
Data Presentation and Interpretation
While this guide does not contain experimentally determined solubility values, the following table provides a template for presenting such data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetone | 25 | ||
| Ethyl Acetate | 25 | ||
| Dichloromethane | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 |
Interpretation of Results:
The experimentally determined solubility data should be compared with the qualitative predictions from the Hansen Solubility Parameters and, if calculated, the quantitative predictions from the UNIFAC model. Discrepancies between theoretical and experimental values can provide valuable insights into specific solute-solvent interactions that may not be fully captured by the models.
Conclusion
The solubility profile of this compound in organic solvents is a critical determinant of its utility in pharmaceutical research and development. In the absence of readily available experimental data, a combination of theoretical prediction using models such as Hansen Solubility Parameters and UNIFAC, and experimental determination via robust methods like the shake-flask technique, provides a comprehensive approach to understanding its solubility behavior. This guide has outlined the foundational principles and practical methodologies to empower researchers in their assessment of this important chemical intermediate.
References
A Senior Application Scientist's Guide to Sourcing and Quality Control of (4-Chloro-3-methoxyphenyl)methanol for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success and reproducibility of their work. This is particularly true for specialized reagents such as (4-Chloro-3-methoxyphenyl)methanol (CAS No: 13726-17-5), a substituted benzyl alcohol derivative that serves as a critical building block in the synthesis of a wide array of pharmacologically active molecules. The presence of chloro and methoxy functional groups on the phenyl ring offers unique electronic and steric properties, making it a valuable synthon in medicinal chemistry.[1] This guide provides an in-depth technical overview of commercially available suppliers, critical quality attributes to consider, and a comprehensive quality control workflow to ensure the suitability of this compound for downstream applications in drug discovery and development.
Commercial Availability and Supplier Landscape
This compound is readily available from a variety of chemical suppliers globally, catering to different scales of research and development, from milligrams for initial screening to kilograms for preclinical studies. When selecting a supplier, it is crucial to look beyond price and consider factors such as purity specifications, availability of technical documentation, and regional accessibility.
Below is a comparative table of prominent suppliers of this compound:
| Supplier | Region(s) Served | Typical Purity | Available Documentation |
| Sigma-Aldrich (Merck) | Global | ≥97% | Safety Data Sheet (SDS) |
| Chemsrc | Global | 97.0% | MSDS |
| BLD Pharm | Global | 97% | NMR, HPLC, LC-MS, UPLC |
| Vibrant Pharma Inc. | North America | 97% | --- |
| Thermo Scientific (Fisher Scientific) | Global | 97% | --- |
| CymitQuimica | Europe | 98% | --- |
| SciSupplies | Europe | 95.0% | --- |
| Zenlyms Tech | Asia | Inquire | --- |
| Shanghai Amole Biotechnology Co., Ltd. | Asia | Inquire | --- |
| HANGZHOU LEAP CHEM CO., LTD. | Asia | Inquire | --- |
It is imperative for the researcher to procure a Certificate of Analysis (CoA) for each batch of this compound. While a specific CoA for this compound is not publicly available in the search results, a typical CoA for a similar aromatic alcohol would include the following information which should be requested from the supplier:
-
Product Name: this compound
-
CAS Number: 13726-17-5
-
Molecular Formula: C₈H₉ClO₂
-
Molecular Weight: 172.61 g/mol
-
Lot Number: Unique identifier for the batch
-
Appearance: White to off-white crystalline powder or solid
-
Purity (by HPLC/GC): ≥97% (area %)
-
Identity (by ¹H NMR and/or IR): Conforms to structure
-
Melting Point: (if applicable)
-
Residual Solvents: (e.g., below ICH limits)
-
Date of Analysis:
The Significance of Quality: Understanding Potential Impurities
The synthetic route to this compound can influence the impurity profile of the final product. Common synthetic pathways often involve the reduction of the corresponding benzoic acid or benzaldehyde.
A plausible synthetic route is the reduction of 4-chloro-3-methoxybenzoic acid. Incomplete reduction could lead to the presence of the starting carboxylic acid as an impurity. Conversely, over-reduction or side reactions could generate other related species.
The presence of such impurities can have significant downstream consequences. For instance, in a sensitive catalytic coupling reaction, a nucleophilic impurity could poison the catalyst, leading to failed or low-yielding reactions. In the context of drug development, even small amounts of structurally similar impurities can lead to the formation of undesired side-products, complicating purification and potentially introducing toxicological liabilities.
A Rigorous Quality Control Workflow
To mitigate the risks associated with impurities and to ensure the consistency of experimental results, a robust in-house quality control (QC) workflow is essential. The following is a recommended multi-pronged approach to validate the identity, purity, and integrity of incoming batches of this compound.
Visual Inspection and Physical Properties
The first step is a simple yet crucial visual inspection of the material. The compound is expected to be a white to off-white solid. Any significant deviation in color or the presence of foreign particles should be a red flag. If the supplier provides a melting point range on the CoA, this can be a quick and effective preliminary check of purity.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment of non-volatile organic compounds. A reversed-phase HPLC method is well-suited for this compound.
Experimental Protocol: Purity Determination by RP-HPLC
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Data acquisition and processing software
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and Water (with 0.1% Formic Acid)
-
Gradient: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient might be:
-
0-5 min: 30% Acetonitrile
-
5-25 min: 30% to 95% Acetonitrile
-
25-30 min: 95% Acetonitrile
-
30.1-35 min: 30% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (based on the UV absorbance of the aromatic ring)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover from previous injections.
-
Inject the prepared sample solution.
-
Record the chromatogram.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
-
Causality Behind Experimental Choices:
-
The C18 column is a standard choice for reversed-phase chromatography, offering good retention and separation of moderately polar aromatic compounds.
-
The acetonitrile/water mobile phase is a common and effective solvent system for reversed-phase HPLC. The addition of formic acid helps to improve peak shape by protonating any acidic functional groups and minimizing tailing.
-
A gradient elution is employed to ensure that both more polar and less polar impurities are effectively separated and eluted from the column, providing a more accurate purity assessment than an isocratic method.
-
UV detection at 230 nm is chosen as it is a common wavelength for detecting aromatic compounds, providing good sensitivity for the analyte and potential aromatic impurities.
Identity Confirmation by Spectroscopic Methods
While HPLC provides information on purity, it does not confirm the chemical identity of the main component. For this, spectroscopic methods are indispensable.
¹H NMR spectroscopy is a powerful tool for structural elucidation. The expected ¹H NMR spectrum of this compound in CDCl₃ would show characteristic signals:
-
A singlet for the methoxy (-OCH₃) protons around 3.9 ppm.
-
A singlet for the benzylic methylene (-CH₂OH) protons around 4.6 ppm.
-
A broad singlet for the hydroxyl (-OH) proton, the chemical shift of which can vary depending on concentration and solvent.
-
A set of aromatic proton signals in the range of 6.8-7.3 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
Any significant deviation from this pattern or the presence of unexpected signals would indicate impurities or an incorrect structure.
IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound should exhibit:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.
-
C-H stretching vibrations of the aromatic ring and the methylene group just above and below 3000 cm⁻¹, respectively.
-
C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.
-
A strong C-O stretching band for the alcohol around 1000-1200 cm⁻¹.
-
A C-O stretching band for the aryl ether around 1250 cm⁻¹.
-
A C-Cl stretching vibration in the fingerprint region.
The Role of this compound in Drug Discovery
Substituted benzyl alcohols are prevalent structural motifs in a wide range of pharmaceutical agents. The chloro and methoxy substituents on the phenyl ring of this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The chlorine atom can modulate the lipophilicity and metabolic stability of a compound, while the methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule.[1]
For instance, the core structure of this compound can be found in precursors to compounds investigated for various therapeutic areas. Its utility as a building block allows for the introduction of this specific substitution pattern onto a larger scaffold, enabling medicinal chemists to probe the structure-activity relationship (SAR) of their lead compounds. The purity and well-defined structure of this starting material are therefore not just a matter of good laboratory practice but a fundamental requirement for the generation of reliable and interpretable biological data.
Conclusion
The successful integration of this compound into a drug discovery program hinges on the careful selection of a reliable commercial supplier and the implementation of a rigorous in-house quality control workflow. By combining chromatographic and spectroscopic techniques, researchers can confidently verify the identity and purity of this critical building block, thereby ensuring the integrity and reproducibility of their synthetic efforts and downstream biological evaluations. This diligent approach to quality control is a cornerstone of scientific excellence and a prerequisite for the development of novel and effective therapeutics.
Visualizations
Quality Control Workflow for this compound
Caption: A comprehensive workflow for the quality control of this compound.
Logical Relationship in Drug Development
Caption: The impact of starting material quality on drug development success.
References
(4-Chloro-3-methoxyphenyl)methanol material safety data sheet (MSDS) information
A Senior Application Scientist's Guide to (4-Chloro-3-methoxyphenyl)methanol
Authored for the Vanguard of Pharmaceutical Research and Development
This document provides an in-depth technical overview of the chemical intermediate this compound (CAS No. 13726-17-5). It is intended to serve as a comprehensive safety and handling guide for researchers, medicinal chemists, and process development scientists. Beyond a simple recitation of datasheet facts, this guide synthesizes critical safety data with practical, field-tested insights to ensure both personal safety and experimental integrity.
Compound Profile and Physicochemical Rationale
This compound is a substituted benzyl alcohol derivative. Its molecular structure, featuring a chlorinated and methoxylated aromatic ring, makes it a valuable building block in organic synthesis, particularly for crafting complex molecular scaffolds in drug discovery programs. Understanding its physical properties is the first step in a robust risk assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance in the Laboratory |
| CAS Number | 13726-17-5[1] | The unique identifier for unambiguous compound identification. |
| Molecular Formula | C₈H₉ClO₂[2] | Essential for calculating molarity and reaction stoichiometry. |
| Molecular Weight | 172.61 g/mol [2] | Critical for accurate mass-based measurements. |
| Physical Form | Solid | As a solid, the primary exposure risk during handling is inhalation of dust and dermal contact, rather than vapor inhalation which is common for liquids. |
| Purity | Typically ≥97%[1] | Awareness of potential impurities is crucial as they may have different toxicological profiles or interfere with reactions. |
Note: Specific values like melting point and boiling point are not consistently reported across suppliers and should be confirmed with the specific batch's Certificate of Analysis.
Hazard Identification and Toxicological Insights
This compound is classified as hazardous. The "Warning" signal word indicates a moderate level of hazard.[3] A thorough understanding of its toxicological profile is non-negotiable for safe handling.
Table 2: GHS Hazard Classifications
| Hazard Class | Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[3] |
| Skin Irritation | H315 | Causes skin irritation[3] |
| Eye Irritation | H319 | Causes serious eye irritation[3] |
Toxicological Rationale:
-
Oral Toxicity (H302): "Harmful if swallowed" signifies that acute toxic effects can occur if the compound is ingested.[3] This underscores the critical importance of prohibiting eating, drinking, and smoking in the laboratory and practicing stringent personal hygiene, such as washing hands thoroughly after handling.[4]
-
Skin and Eye Irritation (H315, H319): As a skin and eye irritant, direct contact can cause inflammation, redness, and discomfort.[3] The benzylic alcohol moiety and the substituted phenyl ring can interact with biological tissues. This necessitates the use of appropriate personal protective equipment (PPE) to create a barrier between the chemical and the user.
The diagram below illustrates the direct relationship between the identified hazards and the primary safety measures required.
Caption: Relationship between hazards and control measures.
Risk Management and Safe Handling Protocols
A proactive approach to risk management involves a combination of engineering controls, administrative controls, and personal protective equipment.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, especially the handling of its solid form, must be conducted inside a certified chemical fume hood.[5] This is the primary defense against inhaling airborne particulates.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed promptly using the proper technique and disposed of as chemical waste.[7]
-
Body Protection: A full-length laboratory coat must be worn and buttoned.[5]
Standard Operating Procedure (SOP): Weighing and Solution Preparation
This protocol is designed to minimize exposure during a common laboratory workflow.
-
Preparation:
-
Don all required PPE (safety goggles, nitrile gloves, lab coat).
-
Verify the fume hood is functioning correctly (check airflow monitor).
-
Decontaminate the balance and the fume hood work surface.
-
-
Weighing:
-
Place a clean weighing vessel on the analytical balance within the fume hood.
-
Tare the balance.
-
Using a dedicated, clean spatula, carefully transfer the solid this compound from the stock bottle to the weighing vessel. Perform this action slowly to avoid creating dust.
-
Close the stock bottle immediately after dispensing.
-
Record the final mass.
-
-
Dissolution:
-
Place a flask containing the desired solvent on a stir plate within the fume hood.
-
Carefully add the weighed solid to the solvent.
-
Begin gentle stirring to aid dissolution. If necessary, cap the flask to prevent vapor release.
-
-
Cleanup:
-
Wipe the spatula and any contaminated surfaces with a solvent-dampened cloth.
-
Dispose of the cloth and any contaminated disposables (e.g., weighing paper, gloves) in the designated solid hazardous waste container.
-
Wash hands thoroughly after the procedure is complete.
-
The following diagram outlines this safe handling workflow.
Caption: Safe handling workflow for experimental use.
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Table 3: First-Aid Measures
| Exposure Route | Action | Rationale |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] | Removes the individual from the source of exposure. Medical intervention may be necessary to support respiratory function. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5][8] | Prompt and thorough rinsing is essential to remove the irritant and minimize damage to the skin. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] | Extensive irrigation is required to ensure the irritant is completely removed from the eye surface and under the eyelids. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or Poison Control Center immediately.[4][8] | Inducing vomiting can cause further damage. Medical professionals need to be contacted immediately for guidance. |
Accidental Release Measures
For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[4] Clean the spill area with an appropriate solvent and decontaminating agent. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
Storage and Disposal
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of unused material and its container at an approved waste disposal plant.[4] Do not allow the product to enter drains. All waste must be handled in accordance with local, state, and federal regulations.
This guide provides a framework for the safe and effective use of this compound in a research and development setting. Adherence to these principles is paramount for protecting personnel and ensuring the integrity of scientific work.
References
- 1. This compound | CAS#:13726-17-5 | Chemsrc [chemsrc.com]
- 2. 3-氯-4-甲氧基苄醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 13726-17-5 [amp.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. methanex.com [methanex.com]
- 8. medline.com [medline.com]
A Guide to the Retrosynthetic Analysis of (4-Chloro-3-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive retrosynthetic analysis of (4-Chloro-3-methoxyphenyl)methanol, a valuable building block in medicinal chemistry and organic synthesis. By dissecting the target molecule through logical disconnections, we will explore viable synthetic pathways originating from readily available starting materials. This document will delve into the strategic reasoning behind each disconnection and present detailed, field-proven protocols for the forward synthesis, supported by authoritative references. Visual aids in the form of diagrams and tables are included to enhance clarity and facilitate practical application in a laboratory setting.
Introduction to the Target Molecule
This compound is a substituted benzyl alcohol derivative. Its structure, featuring a chlorinated and methoxylated aromatic ring, makes it a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. The functional groups present offer multiple sites for further chemical modification, allowing for the construction of diverse molecular architectures. A thorough understanding of its synthesis is therefore crucial for researchers engaged in the design and development of novel chemical entities.
Retrosynthetic Analysis
The core principle of retrosynthesis is to work backward from the target molecule to simpler, commercially available precursors. For this compound, the primary alcohol functionality is the most logical point for our initial disconnection.
Functional Group Interconversion (FGI)
The most direct retrosynthetic disconnection involves a functional group interconversion (FGI) of the primary alcohol to an aldehyde or a carboxylic acid. This leads to two key precursors: 4-chloro-3-methoxybenzaldehyde and 4-chloro-3-methoxybenzoic acid .
Caption: Retrosynthetic analysis of this compound.
This initial analysis presents two primary synthetic strategies, each revolving around the reduction of a key intermediate. The choice between these pathways in a practical setting would depend on factors such as the availability and cost of the precursors, as well as the desired scale of the synthesis.
Forward Synthesis Pathways
Based on our retrosynthetic analysis, we will now explore the forward synthesis from our identified precursors.
Pathway A: Reduction of 4-Chloro-3-methoxybenzoic Acid
The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Several reliable methods are available for this conversion.
A variety of reagents can be employed for the reduction of carboxylic acids, each with its own advantages and limitations.
| Reducing Agent | Key Characteristics |
| Lithium Aluminum Hydride (LiAlH₄) | A powerful and non-selective reducing agent. Reacts violently with protic solvents.[1][2] |
| Borane (BH₃) Complexes (e.g., BH₃-THF, BH₃-SMe₂) | More selective for carboxylic acids over other carbonyl groups. Easier to handle than LiAlH₄.[1][3] |
| Sodium Borohydride (NaBH₄) with Activator | NaBH₄ alone is generally not strong enough to reduce carboxylic acids.[2] However, its reactivity can be enhanced by in-situ activation.[1][4][5] |
| Catalytic Hydrosilylation | A milder, catalytic approach that offers good functional group tolerance.[6][7][8] |
This protocol is a common and effective method for the selective reduction of carboxylic acids.[1][3]
Step-by-Step Methodology:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-chloro-3-methoxybenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add a 1 M solution of borane-THF complex (excess, typically 1.5-2.0 eq) dropwise via a syringe or dropping funnel. Caution: Hydrogen gas is evolved during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until the gas evolution ceases.
-
Work-up: Remove the solvent under reduced pressure. Add 1 M hydrochloric acid to the residue and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Experimental workflow for the reduction of 4-chloro-3-methoxybenzoic acid using BH₃-THF.
Pathway B: Reduction of 4-Chloro-3-methoxybenzaldehyde
The reduction of an aldehyde to a primary alcohol is a straightforward transformation that can be achieved with milder reducing agents compared to those required for carboxylic acids.[9]
Sodium borohydride is an ideal reagent for this conversion due to its selectivity, ease of handling, and mild reaction conditions.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-3-methoxybenzaldehyde (1.0 eq) in methanol or ethanol.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (typically 1.1-1.5 eq) portion-wise.
-
Reaction: Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add water or dilute hydrochloric acid to quench the excess NaBH₄ and decompose the borate ester complex.
-
Work-up: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be further purified if necessary.
Synthesis of Precursors
The commercial availability of the key precursors is a significant factor in route selection. However, if they need to be synthesized, the following approaches can be considered.
Synthesis of 4-Chloro-3-methoxybenzoic Acid
This precursor can be synthesized by the oxidation of 1-chloro-2-methoxy-4-methylbenzene.[10]
Reaction Scheme:
1-chloro-2-methoxy-4-methylbenzene + KMnO₄ → 4-chloro-3-methoxybenzoic acid[10]
Synthesis of 4-Chloro-3-methoxybenzaldehyde
This aldehyde is a versatile intermediate in its own right.[11] Its synthesis can be achieved through various methods, including the formylation of 1-chloro-2-methoxybenzene or the oxidation of this compound itself, which would be a circular argument in this context. A more practical approach involves the formylation of a suitable precursor.
Conclusion
The retrosynthetic analysis of this compound reveals two primary and highly viable synthetic pathways, proceeding via the reduction of either 4-chloro-3-methoxybenzoic acid or 4-chloro-3-methoxybenzaldehyde. The choice of route will be dictated by the availability of starting materials and the specific requirements of the synthesis. The protocols outlined in this guide are robust and well-established in the field of organic synthesis, providing a solid foundation for the preparation of this important chemical intermediate.
References
- 1. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 2. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5-triazine and PPh3 in the presence of K2CO3 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 그리냐르 (Grignard) 시약 [sigmaaldrich.com]
- 10. 4-CHLORO-3-METHOXYBENZOIC ACID | 85740-98-3 [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to (4-Chloro-3-methoxyphenyl)methanol: Properties, Synthesis, and Applications
Introduction
(4-Chloro-3-methoxyphenyl)methanol, also known as 4-chloro-3-methoxybenzyl alcohol, is a substituted aromatic alcohol that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring a chloro group and a methoxy group on the phenyl ring, imparts specific electronic and steric properties that make it a valuable intermediate in the development of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, and an exploration of its applications, particularly within the realm of medicinal chemistry and drug discovery. For researchers and drug development professionals, understanding the nuances of this molecule is key to leveraging its potential in creating novel chemical entities. The presence of both an electron-withdrawing chlorine atom and an electron-donating methoxy group creates a distinct electronic environment that can be exploited to modulate the biological activity and pharmacokinetic properties of derivative compounds.[1]
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and synthesis. These properties dictate solubility, reactivity, and appropriate handling procedures.
Physicochemical Data
The key quantitative properties of this compound are summarized below. This data is essential for planning reactions, purification, and storage.
| Property | Value | Source |
| CAS Number | 86231-60-9 | - |
| Molecular Formula | C₈H₉ClO₂ | [2] |
| Molecular Weight | 172.61 g/mol | [2] |
| Appearance | Typically a liquid or low-melting solid | [2] |
| Density | ~1.274 g/mL at 25 °C (for isomer) | [2] |
| Refractive Index | ~n20/D 1.566 (for isomer) | [2] |
| SMILES | COc1cc(Cl)ccc1CO | [2] |
| InChI Key | TZHJVLGDHRXGDX-UHFFFAOYSA-N | [2] |
Spectroscopic Profile
Spectroscopic analysis is critical for structure verification and purity assessment. While a specific spectrum for this exact compound is not publicly available, its expected profile can be reliably predicted based on its constituent functional groups.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the benzylic CH₂ protons (around 4.6 ppm), a singlet for the methoxy (OCH₃) protons (around 3.9 ppm), a broad singlet for the hydroxyl (OH) proton, and a set of multiplets or doublets in the aromatic region (6.8-7.3 ppm) corresponding to the three protons on the substituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the benzylic carbon (around 64 ppm), the methoxy carbon (around 56 ppm), and six distinct signals for the aromatic carbons, with their chemical shifts influenced by the chloro and methoxy substituents.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the alcohol group (around 3300 cm⁻¹), C-H stretching peaks for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C-O stretching bands for the alcohol and ether linkages (around 1030-1250 cm⁻¹), and a C-Cl stretching vibration (around 600-800 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 172 and a characteristic M+2 peak at m/z 174 with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of H₂O (m/z 154) or the CH₂OH group (m/z 141).
Part 2: Synthesis Protocol and Workflow
This compound is typically synthesized through the reduction of a corresponding carbonyl compound. The most common precursor is 4-chloro-3-methoxybenzoic acid or its corresponding aldehyde. The following section details a robust laboratory-scale protocol for its synthesis via the reduction of the carboxylic acid.
Synthesis via Reduction of 4-Chloro-3-methoxybenzoic Acid
This method involves the reduction of the carboxylic acid functional group to a primary alcohol. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for this transformation. The causality for choosing LiAlH₄ lies in its high reactivity, which allows for the efficient reduction of carboxylic acids, a transformation not readily achieved with milder agents like sodium borohydride.
Experimental Protocol:
-
Reaction Setup: A dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is assembled under an inert atmosphere (e.g., nitrogen or argon). Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask.
-
Addition of Reducing Agent: Carefully add Lithium Aluminum Hydride (LiAlH₄) (1.5 molar equivalents) to the THF in small portions. Caution: LiAlH₄ reacts violently with water.
-
Addition of Starting Material: Dissolve 4-chloro-3-methoxybenzoic acid (1.0 molar equivalent) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via an addition funnel over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching Procedure: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Workup and Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite and wash the solid thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Synthesis Workflow Diagram
The diagram below illustrates the logical flow of the synthesis process, from the initial setup to the final purified product.
Caption: Workflow for the synthesis of this compound.
Part 3: Applications in Research and Drug Development
Substituted benzyl alcohols are cornerstone intermediates in medicinal chemistry. The specific arrangement of chloro and methoxy groups on this compound provides a unique scaffold for synthesizing targeted molecules.
Role as a Synthetic Intermediate
The primary application of this compound is as a versatile intermediate. The hydroxyl group can be easily converted into other functional groups, such as:
-
Halides: Conversion to a benzyl bromide or chloride (e.g., using PBr₃ or SOCl₂) creates a potent electrophile for substitution reactions.
-
Ethers: Alkylation of the alcohol under basic conditions (Williamson ether synthesis) allows for the introduction of diverse side chains.
-
Esters: Esterification with carboxylic acids or their derivatives introduces another key functional group.[4]
These transformations enable the incorporation of the 4-chloro-3-methoxyphenyl motif into larger, more complex molecules, including active pharmaceutical ingredients (APIs).
Significance in Medicinal Chemistry
The chloro and methoxy substituents are not mere placeholders; they are strategically important in drug design.[1]
-
Chloro Group: The presence of a chlorine atom can significantly enhance binding affinity to protein targets through halogen bonding. It also often improves metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life.
-
Methoxy Group: The methoxy group can act as a hydrogen bond acceptor, influencing how a molecule docks into a receptor's binding pocket. Its moderate lipophilicity can also be used to fine-tune the overall physicochemical properties of a drug candidate, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Derivatives of this compound may serve as lead compounds in the development of new drugs for various therapeutic areas, including oncology and infectious diseases, where modulation of specific biological pathways is required.[5]
Part 4: Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety. Based on data for structurally similar compounds, this compound should be handled with care.
-
Hazard Identification: It is expected to be harmful if swallowed and to cause serious eye irritation.
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves, eye protection, and face protection.[6][7]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[10]
Conclusion
This compound is a highly functionalized building block with significant potential for synthetic and medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic profile, and straightforward synthesis make it an accessible and valuable tool for researchers. The strategic placement of its chloro and methoxy substituents provides a platform for developing novel molecules with tailored biological activities and improved pharmacokinetic profiles, underscoring its importance in the ongoing quest for new therapeutic agents.
References
- 1. youtube.com [youtube.com]
- 2. 3-クロロ-4-メトキシベンジルアルコール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy (3-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxyphenyl)methanol [smolecule.com]
- 6. methanex.com [methanex.com]
- 7. michigan.gov [michigan.gov]
- 8. carlroth.com [carlroth.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: (4-Chloro-3-methoxyphenyl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Chloro-3-methoxyphenyl Moiety in Drug Design
(4-Chloro-3-methoxyphenyl)methanol is a substituted benzyl alcohol that has emerged as a valuable building block in modern medicinal chemistry. Its utility is principally derived from the specific arrangement of its functional groups: a chloro group, a methoxy group, and a hydroxymethyl group on a phenyl ring. This combination of features provides a unique scaffold that can be strategically employed in the design of novel therapeutic agents.
The chloro and methoxy substituents play crucial roles in modulating the physicochemical properties of drug candidates. The chloro group can enhance metabolic stability and membrane permeability, while the methoxy group can influence receptor binding and solubility. The hydroxymethyl group serves as a versatile handle for synthetic transformations, allowing for the facile introduction of the phenyl moiety into more complex molecular architectures.
These application notes will provide a comprehensive overview of the use of this compound in medicinal chemistry, with a particular focus on its application as a key intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used in the treatment of type 2 diabetes.
Key Applications in Medicinal Chemistry: Synthesis of SGLT2 Inhibitors
The most prominent application of this compound and its derivatives is in the synthesis of the C-aryl glucoside class of SGLT2 inhibitors. These drugs, including Dapagliflozin and Ertugliflozin, function by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine and lowering blood glucose levels. The "4-chloro-3-(substituted-benzyl)phenyl" core is a common structural feature in many of these inhibitors.
While this compound can be used directly, it is often oxidized to the corresponding aldehyde, 4-Chloro-3-methoxybenzaldehyde , which then serves as the key electrophile in the construction of the C-aryl glucoside bond.
General Synthetic Workflow for SGLT2 Inhibitors
The synthesis of SGLT2 inhibitors using the (4-Chloro-3-methoxyphenyl) moiety generally follows a convergent approach, as illustrated in the workflow diagram below.
Caption: General workflow for the synthesis of SGLT2 inhibitors.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound and its derivatives in the synthesis of SGLT2 inhibitors.
Protocol 1: Oxidation of this compound to 4-Chloro-3-methoxybenzaldehyde
This protocol describes the oxidation of the starting alcohol to the key aldehyde intermediate. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for benzylic alcohols.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with stirrer
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a stirred suspension of activated MnO₂ (5-10 equivalents) in anhydrous DCM (10-20 mL per gram of alcohol) in a round-bottom flask, add this compound (1 equivalent).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake with several portions of DCM.
-
Combine the filtrate and washings and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-Chloro-3-methoxybenzaldehyde as a solid. The product can be further purified by recrystallization if necessary.
Trustworthiness: The progress of the reaction should be carefully monitored by TLC to avoid over-oxidation. The use of activated MnO₂ is crucial for the success of this reaction.
Protocol 2: Synthesis of a Dapagliflozin Intermediate via Grignard Reaction
This protocol outlines the synthesis of a key intermediate for Dapagliflozin, demonstrating the application of the 4-chloro-3-methoxyphenyl moiety in a crucial C-C bond-forming step. A common synthetic route involves the preparation of a Grignard reagent from a suitably functionalized bromo- or iodo-benzene derivative.
Materials:
-
4-Iodo-1-chloro-2-(4-ethoxybenzyl)benzene (can be synthesized from 4-Chloro-3-methoxybenzaldehyde in several steps)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Nickel(II) chloride or Copper(I) catalyst
-
1,3-Diene ligand (e.g., isoprene)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vessel with inert atmosphere capabilities (e.g., Schlenk line)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Activate magnesium turnings (1.2 equivalents) in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous THF and a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 4-Iodo-1-chloro-2-(4-ethoxybenzyl)benzene (1 equivalent) in anhydrous THF to the activated magnesium at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
In a separate reaction vessel under an inert atmosphere, dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2 equivalents), a catalytic amount of Nickel(II) chloride or a Copper(I) salt, and a 1,3-diene ligand in anhydrous THF.
-
Cool the solution to 0°C and slowly add the prepared Grignard reagent via cannula.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated brine solution, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the protected C-aryl glucoside intermediate.
Causality Behind Experimental Choices: The use of a nickel or copper catalyst is essential for the cross-coupling reaction between the Grignard reagent and the glycosyl bromide. The 1,3-diene ligand can improve the efficiency of the catalytic cycle. Anhydrous conditions are critical for the formation and reaction of the Grignard reagent.
Quantitative Data Summary
The following table summarizes typical reaction yields and key biological activity data for SGLT2 inhibitors derived from the (4-Chloro-3-methoxyphenyl) scaffold.
| Compound | Synthetic Step | Typical Yield (%) | Target | IC₅₀ (nM) |
| 4-Chloro-3-methoxybenzaldehyde | Oxidation of alcohol | 85-95% | - | - |
| Dapagliflozin Intermediate | Grignard Coupling | 60-75% | - | - |
| Dapagliflozin | Final Product | >98% (after purification) | SGLT2 | 1.1 |
| Ertugliflozin | Final Product | >98% (after purification) | SGLT2 | 0.8 |
Signaling Pathway
The diagram below illustrates the mechanism of action of SGLT2 inhibitors in the renal proximal tubule.
Caption: Mechanism of SGLT2 inhibition in the kidney.
Conclusion
This compound and its oxidized form, 4-Chloro-3-methoxybenzaldehyde, are indispensable building blocks in the synthesis of a new generation of antidiabetic drugs. The protocols and data presented herein underscore the strategic importance of this scaffold in medicinal chemistry and provide a practical guide for researchers in the field. The unique substitution pattern of this molecule offers a robust starting point for the development of potent and selective therapeutic agents, with the SGLT2 inhibitors serving as a prime example of its successful application.
Application Notes & Protocols: (4-Chloro-3-methoxyphenyl)methanol as a Versatile Building Block in Agrochemical Synthesis
Abstract and Introduction
(4-Chloro-3-methoxyphenyl)methanol is a substituted benzyl alcohol that serves as a highly valuable and versatile intermediate in the synthesis of complex organic molecules, particularly within the agrochemical industry. Its distinct substitution pattern—a chlorine atom and a methoxy group on the phenyl ring—provides a unique electronic and steric profile that is instrumental in creating targeted biological activity. The benzylic hydroxyl group is a prime site for chemical modification, allowing for its incorporation into larger molecular scaffolds through various synthetic transformations.
This document serves as a comprehensive technical guide for researchers and synthetic chemists. It details the core properties, safety protocols, and key synthetic applications of this compound, with a primary focus on its role in constructing advanced herbicidal and fungicidal agents. The protocols provided are designed to be illustrative of the fundamental reactivity of this building block, offering a foundation for its use in novel discovery projects.
Compound Profile and Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is critical for successful reaction planning and execution.
| Property | Value | Source |
| CAS Number | 13726-17-5 | [1][2] |
| Molecular Formula | C₈H₉ClO₂ | [2] |
| Molecular Weight | 172.61 g/mol | [2] |
| Appearance | White to off-white solid/crystalline powder | [3] |
| Purity | Typically ≥97% | [2] |
| Storage | Sealed in dry, room temperature conditions | [4] |
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[5]
-
Hazard Statements:
-
Precautionary Measures & Personal Protective Equipment (PPE):
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to prevent dust dispersion.[5] An eyewash station and safety shower should be readily accessible.[5]
-
Personal Protection: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5] Prevent dust formation during transfer.
-
Spill Response: In case of a spill, cordon off the area.[5] Wear suitable protective equipment and carefully pick up the material without creating dust, placing it in a sealed container for disposal.[5]
-
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of water. If irritation occurs, seek medical attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice.[5]
-
Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[5]
-
Ingestion: Rinse mouth and seek immediate medical attention.[5]
-
Core Reactivity & Synthetic Utility
The synthetic versatility of this compound stems from the reactivity of its benzylic alcohol functional group. This hydroxyl group can be readily converted into other functionalities, making it a flexible synthon for building complex molecular architectures.
References
Application of (4-Chloro-3-methoxyphenyl)methanol in Suzuki Coupling Reactions: A Detailed Technical Guide
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides an in-depth exploration of the application of (4-Chloro-3-methoxyphenyl)methanol as an aryl chloride substrate in these critical reactions. While aryl chlorides are often more challenging substrates compared to their bromide and iodide counterparts due to the strength of the C-Cl bond, their cost-effectiveness and broad commercial availability make their utilization highly desirable.[3][4] This document will elucidate the mechanistic nuances of activating such a substrate, provide detailed, field-tested protocols, and offer insights into optimizing reaction conditions for researchers, scientists, and professionals in drug development.
Introduction: The Challenge and Opportunity of Aryl Chlorides
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has revolutionized the synthesis of biaryls, styrenes, and polyolefins.[1] The reaction typically involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[1] The reactivity of the organohalide partner generally follows the trend I > Br > OTf >> Cl.[1][2] The inertness of the carbon-chlorine bond presents a significant hurdle, often necessitating more specialized catalytic systems to achieve efficient oxidative addition, the rate-determining step for many Suzuki couplings.[1][3]
This compound is an interesting substrate due to the presence of both an electron-donating methoxy group and a hydroxymethyl group. The methoxy group, being ortho and para directing, can increase the electron density at the chlorinated carbon, potentially making oxidative addition more difficult.[5] However, the development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), has made the coupling of such electron-rich and sterically hindered aryl chlorides increasingly feasible.[1][6][7][8]
The Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental steps of the Suzuki coupling is crucial for troubleshooting and optimization. The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[3][9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[1][3] This is often the most challenging step for aryl chlorides.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[1][3] This step is facilitated by a base, which activates the organoboron species.[7]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]
Experimental Protocols
The following protocols are designed as a robust starting point. Optimization of catalyst, ligand, base, and solvent may be necessary for specific boronic acid coupling partners.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Major suppliers | |
| Arylboronic acid | Varies | Major suppliers | Purity can significantly impact reaction efficiency. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Major suppliers | A common and effective palladium precursor. |
| Tricyclohexylphosphine (PCy₃) | ≥97% | Major suppliers | An air-stable, electron-rich, and bulky phosphine ligand. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Major suppliers | A strong base often effective for coupling aryl chlorides. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Major suppliers | Ensure it is properly degassed before use. |
| Ethyl Acetate | ACS Grade | Major suppliers | For workup and chromatography. |
| Hexanes | ACS Grade | Major suppliers | For chromatography. |
| Saturated Sodium Bicarbonate Solution | - | In-house prep | For aqueous workup. |
| Brine | - | In-house prep | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major suppliers | For drying organic layers. |
General Protocol for Suzuki Coupling
This protocol is adapted from established methods for the coupling of challenging aryl chlorides.[10][11]
Caption: Experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq) and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Key Considerations and Optimization
Choice of Catalyst and Ligand
For challenging substrates like this compound, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are highly effective as they promote the oxidative addition step and stabilize the active Pd(0) species.[1][8]
| Ligand Type | Examples | Key Characteristics |
| Buchwald Ligands | SPhos, XPhos | Highly effective for a broad range of aryl chlorides, often allowing for lower catalyst loadings and milder reaction temperatures.[1] |
| Trialkylphosphines | PCy₃, P(t-Bu)₃ | Robust, electron-rich ligands that are effective for many challenging couplings.[7][10] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong sigma-donors that form stable palladium complexes, often showing high activity for aryl chloride activation.[7] |
Base and Solvent Selection
The base plays a crucial role in the transmetalation step by activating the boronic acid.[7] For aryl chlorides, stronger bases are often required.
| Base | Common Solvents | Notes |
| K₃PO₄ | Toluene, Dioxane, DMF | A strong, non-nucleophilic base that is highly effective for coupling aryl chlorides.[4] |
| Cs₂CO₃ | Dioxane, Toluene | Another effective base, particularly when using boronic esters.[10] |
| K₂CO₃ | Toluene/Water, Dioxane/Water | A milder base, often used in a biphasic system. May be less effective for this substrate. |
| KF | Dioxane, THF | Can be used for substrates with base-labile functional groups.[7] |
Potential Side Reactions and Troubleshooting
-
Homocoupling of Boronic Acid: This can occur if the reaction conditions are too harsh or if oxygen is present. Ensuring a thoroughly degassed system can minimize this.
-
Dehalogenation: The aryl chloride can be reduced, leading to the formation of 3-methoxybenzyl alcohol. This can be a sign of catalyst decomposition or an inappropriate choice of base or solvent.
-
Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more active ligand system (e.g., a Buchwald-type ligand). The purity of the boronic acid is also a critical factor.
Conclusion
The Suzuki-Miyaura coupling of this compound presents a synthetically valuable yet challenging transformation. Success hinges on the careful selection of a robust catalytic system capable of activating the inert C-Cl bond. By employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes in conjunction with a strong base and anhydrous, degassed solvents, researchers can effectively synthesize a diverse array of biaryl compounds derived from this readily available starting material. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this important reaction in various research and development settings.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: (4-Chloro-3-methoxyphenyl)methanol Derivatives in Pharmaceutical Research
Introduction: The Versatility of the (4-Chloro-3-methoxyphenyl)methanol Scaffold
The this compound moiety represents a privileged scaffold in modern medicinal chemistry. Its deceptively simple structure, featuring a benzyl alcohol core, is strategically decorated with two key functional groups: a chloro substituent and a methoxy group. The interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating properties of the methoxy group creates a unique electronic environment that influences molecular interactions, reactivity, and pharmacokinetic properties.[1] This inherent chemical potential makes it an ideal starting point for the synthesis of diverse derivative libraries aimed at a wide range of biological targets.
This guide provides an in-depth exploration of the synthesis, characterization, and application of this compound derivatives, with a focus on their emerging roles as kinase inhibitors and chemosensitizing agents in oncology. We will detail field-proven protocols and explain the scientific rationale behind key experimental steps, offering researchers a robust framework for advancing their drug discovery programs.
Section 1: Synthetic Strategies for Derivative Generation
The generation of a diverse chemical library from the this compound core is paramount for establishing robust Structure-Activity Relationships (SAR). While numerous synthetic routes exist, including simple esterification or etherification of the primary alcohol, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, offer unparalleled power in creating novel carbon-carbon bonds and introducing significant structural diversity.[2]
A common strategy involves converting the parent alcohol to a more reactive intermediate, such as a boronic acid or a halide, to facilitate coupling with a wide array of partners. For instance, derivatives of the related compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, are synthesized for use in Suzuki coupling reactions to create herbicidal compounds, demonstrating the utility of this approach.[3]
Below is a generalized workflow for synthesizing and evaluating novel derivatives.
Caption: High-level workflow for drug discovery using the target scaffold.
Section 2: Key Pharmaceutical Applications
Derivatives based on the this compound scaffold have shown significant promise in oncology, primarily through two distinct mechanisms of action: direct inhibition of key signaling proteins and reversal of multidrug resistance.
Kinase Inhibition in Cancer Signaling
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[4] The RAS-RAF-MEK-ERK (MAPK) pathway is a central signaling cascade that, when mutationally activated, drives uncontrolled cell growth.[5] Several inhibitors targeting kinases within this pathway have been developed, and the unique geometry and electronic properties of substituted phenyl rings are often key to achieving high potency and selectivity.[5]
Derivatives of this compound can be designed as Type II kinase inhibitors, which bind to the "DFG-out" inactive conformation of the kinase. This binding mode often involves occupation of a hydrophobic pocket adjacent to the ATP-binding site, a feature for which the substituted phenyl ring is well-suited.[5]
Caption: The MAPK signaling pathway and a potential point of therapeutic intervention.
Reversal of P-glycoprotein Mediated Multidrug Resistance
A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp).[6] These pumps actively remove anticancer drugs from the cell, reducing their intracellular concentration and efficacy. One promising strategy is the co-administration of a P-gp inhibitor to restore sensitivity to chemotherapy.
A study on a related derivative, 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide, demonstrated its ability to reverse MDR in cancer cells.[6] This compound was shown to inhibit the drug efflux function of P-gp, thereby increasing the intracellular accumulation of chemotherapeutic agents like paclitaxel and vincristine and potentiating their cytotoxic effects.[6] This mechanism is reversible and does not affect the expression level of the P-gp protein itself, making it an attractive profile for a chemosensitizing agent.[6]
Section 3: Experimental Protocols
The following protocols provide a validated framework for the synthesis, characterization, and in vitro evaluation of novel this compound derivatives.
Protocol 1: Synthesis of a Phenyl Ether Derivative via Williamson Ether Synthesis
Objective: To synthesize a representative ether-linked derivative from the parent alcohol. This protocol is a foundational method for exploring SAR around the benzylic oxygen.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Substituted benzyl bromide (e.g., 4-nitrobenzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add NaH (1.2 eq) portion-wise over 10 minutes. Causality Note: This step deprotonates the primary alcohol to form a more nucleophilic alkoxide, which is necessary for the subsequent substitution reaction. The slow addition at 0°C controls the exothermic reaction and hydrogen gas evolution.
-
Nucleophilic Substitution: After stirring for 30 minutes at 0°C, add the substituted benzyl bromide (1.1 eq) dissolved in a minimal amount of anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine. Causality Note: The aqueous workup removes DMF and inorganic salts. The brine wash helps to remove residual water from the organic layer.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Cell Viability Assessment via MTT Assay
Objective: To determine the cytotoxic effects of synthesized derivatives on a cancer cell line and calculate the half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Human cancer cell line (e.g., HCT116 colon carcinoma, MCF-7 breast cancer[7])
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized derivatives dissolved in DMSO (10 mM stock)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the 10 mM DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "no cell" blank wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "no cell" blank from all other values. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 3: In Vitro Pharmacokinetic (PK) Profiling: Metabolic Stability Assay
Objective: To assess the metabolic stability of a lead compound in the presence of liver microsomes, providing an early indication of its clearance in vivo.[8][9] Early PK assessment is crucial for mitigating risks and accelerating the progression of promising drug candidates.[8]
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compound (1 mM in DMSO)
-
Positive control compound with known metabolism (e.g., Verapamil)
-
Acetonitrile with internal standard (for LC-MS/MS analysis)
-
96-well incubation plate and thermal shaker
Procedure:
-
Preparation: Prepare a master mix containing phosphate buffer and HLM (final protein concentration ~0.5 mg/mL). Pre-warm at 37°C for 10 minutes.
-
Initiation of Reaction: Add the test compound to the master mix to a final concentration of 1 µM. Aliquot this mixture into separate wells for each time point (e.g., 0, 5, 15, 30, 60 minutes).
-
To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system to all wells except the T=0 time point. Causality Note: NADPH is a required cofactor for cytochrome P450 enzymes in the microsomes, which are responsible for the majority of phase I drug metabolism. The T=0 sample, quenched immediately, represents 100% of the initial compound concentration.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Reaction Termination: At each designated time point, stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. From this, calculate the in vitro half-life (t₁/₂ = 0.693/k).
Section 4: Data Interpretation and Lead Optimization
The data generated from the protocols above are essential for guiding the iterative drug design process. A summary table, as shown below, allows for a clear comparison of derivatives and helps establish an initial SAR.
| Compound ID | R-Group Modification | Kinase X IC₅₀ (nM) | HCT116 Cell IC₅₀ (µM) | In Vitro t₁/₂ (min) |
| LEAD-01 | -H | 150 | 5.2 | 45 |
| LEAD-02 | -OCH₃ (para) | 85 | 2.1 | 55 |
| LEAD-03 | -CF₃ (meta) | 25 | 0.8 | 20 |
| LEAD-04 | -CN (para) | 30 | 1.1 | 35 |
Analysis:
-
SAR: The addition of an electron-withdrawing group at the meta or para position of the appended phenyl ring (LEAD-03, LEAD-04) appears to significantly improve potency against both the target kinase and the cancer cell line compared to the unsubstituted LEAD-01.
-
PK Insight: While LEAD-03 is the most potent compound, its metabolic stability is lower than the others. This suggests a potential metabolic liability that may need to be addressed in the next design cycle to improve its pharmacokinetic profile.[10]
-
Next Steps: The next iteration could involve synthesizing analogs of LEAD-03 with modifications designed to block the predicted site of metabolism while retaining the potent trifluoromethyl group.
References
- 1. Buy (3-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxyphenyl)methanol [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reversal of multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery [pharmacores.com]
- 9. Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging: Application to a Drug Candidate with Potential Application in Neuromuscular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of (4-Chloro-3-methoxyphenyl)methanol
Introduction: The Significance of (4-Chloro-3-methoxyphenyl)methanol Esters
This compound is a key building block in the synthesis of a variety of pharmacologically active compounds and functional materials. Its ester derivatives are of particular interest in drug development, serving as prodrugs to enhance bioavailability, or as crucial intermediates in the synthesis of more complex molecular architectures. The strategic introduction of an ester moiety can significantly modulate a molecule's lipophilicity, metabolic stability, and ultimately, its therapeutic efficacy. This guide provides an in-depth exploration of robust and versatile esterification methods applicable to this compound, offering detailed protocols and mechanistic insights to aid researchers in the efficient synthesis of its ester derivatives.
Strategic Approaches to Esterification
The selection of an appropriate esterification method is contingent upon several factors, including the nature of the carboxylic acid, the scale of the reaction, and the presence of other functional groups in the reactants. Herein, we detail three widely employed and reliable methods for the esterification of this compound: the classic Fischer-Speier Esterification, the mild and efficient Steglich Esterification, and the stereochemically controlled Mitsunobu Reaction.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product.[3] This is typically accomplished by using an excess of one of the reactants (usually the more abundant and less expensive one) or by the removal of water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[4]
Mechanistic Rationale: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes a series of proton transfers to facilitate the elimination of a water molecule, yielding the ester and regenerating the acid catalyst.[5]
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound with Acetic Acid
This protocol describes the synthesis of (4-Chloro-3-methoxyphenyl)methyl acetate.
Materials and Reagents:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Toluene
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq), glacial acetic acid (1.2 eq), and toluene (sufficient to fill the Dean-Stark trap and submerge the reactants).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or p-toluenesulfonic acid (e.g., 0.05 eq) to the reaction mixture.
-
Reflux and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester product. Continue refluxing until no more water is collected in the trap, or until TLC analysis indicates the consumption of the starting alcohol.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ evolution may cause pressure buildup.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
-
Purification: The crude (4-Chloro-3-methoxyphenyl)methyl acetate can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[6]
Method 2: Steglich Esterification
For substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier esterification, the Steglich esterification offers a mild and highly efficient alternative.[7] This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid, and 4-dimethylaminopyridine (DMAP) as a catalyst.[8]
Mechanistic Rationale: The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, being a more potent nucleophile than the alcohol, then attacks this intermediate to form an N-acylpyridinium salt. This activated species is then readily attacked by the alcohol to form the desired ester, releasing DMAP and generating N,N'-dicyclohexylurea (DCU) as a byproduct.[9] The formation of the stable DCU drives the reaction to completion.
Protocol 2: Steglich Esterification of this compound with Benzoic Acid
This protocol describes the synthesis of (4-Chloro-3-methoxyphenyl)methyl benzoate.
Materials and Reagents:
-
This compound
-
Benzoic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
0.5 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Sintered glass funnel or filtration apparatus
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, dissolve this compound (1.0 eq), benzoic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
DCC Addition: Cool the solution in an ice bath to 0 °C. In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Work-up:
-
Filter off the precipitated DCU using a sintered glass funnel and wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl solution (to remove any remaining DMAP), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: The crude (4-Chloro-3-methoxyphenyl)methyl benzoate can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Method 3: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the esterification of primary and secondary alcohols, particularly when stereochemical inversion at a chiral center is desired.[10][11] For an achiral alcohol like this compound, it offers a very mild and efficient method for ester formation under neutral conditions.[12] The reaction typically employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate. This intermediate then deprotonates the carboxylic acid to form a carboxylate anion and a phosphonium salt. The alcohol then attacks the phosphonium salt, leading to the formation of an alkoxyphosphonium salt, a very good leaving group. Finally, the carboxylate anion displaces the activated hydroxyl group via an Sₙ2 reaction, yielding the ester and triphenylphosphine oxide (TPPO).[13]
Protocol 3: Mitsunobu Esterification of this compound with Acetic Acid
This protocol details the synthesis of (4-Chloro-3-methoxyphenyl)methyl acetate under Mitsunobu conditions.
Materials and Reagents:
-
This compound
-
Acetic Acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl Acetate
-
Hexanes
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Syringe for dropwise addition
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), acetic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.
-
DEAD/DIAD Addition: Cool the solution in an ice bath to 0 °C. Add DEAD or DIAD (1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Take up the residue in a mixture of ethyl acetate and hexanes.
-
The byproduct, triphenylphosphine oxide (TPPO), may precipitate and can be removed by filtration.
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate.
-
-
Purification: The crude (4-Chloro-3-methoxyphenyl)methyl acetate can be purified by flash column chromatography on silica gel. The separation of the product from any remaining TPPO can sometimes be challenging, and careful chromatography is required.
Comparative Data
| Method | Catalyst/Reagent | Typical Yield | Temperature | Key Advantages | Key Disadvantages |
| Fischer-Speier | H₂SO₄ or TsOH | 60-95%[14][15] | Reflux[4] | Inexpensive reagents, scalable. | Harsh acidic conditions, equilibrium-limited. |
| Steglich | DCC, DMAP | 70-95%[16] | Room Temp.[7] | Mild conditions, high yields. | Stoichiometric byproduct (DCU) removal. |
| Mitsunobu | PPh₃, DEAD/DIAD | 75-95%[17] | 0 °C to RT[11] | Very mild, neutral conditions. | Stoichiometric byproducts (TPPO, hydrazine derivative), expensive reagents. |
Visualizing the Workflow
Caption: General workflow for the esterification of this compound.
Reaction Mechanisms
Caption: Simplified mechanism of Fischer-Speier Esterification.
Caption: Simplified mechanism of Steglich Esterification.
Conclusion
The esterification of this compound can be successfully achieved through various methods, each with its own set of advantages and considerations. The Fischer-Speier esterification is a cost-effective and scalable option for robust substrates. The Steglich esterification provides a mild and high-yielding alternative, particularly for sensitive starting materials. The Mitsunobu reaction offers an exceptionally mild route under neutral conditions. The choice of method should be guided by the specific requirements of the synthesis, including the nature of the carboxylic acid, the desired scale, and the overall synthetic strategy. The protocols and insights provided in this guide are intended to empower researchers to confidently select and execute the most suitable esterification strategy for their research and development endeavors.
References
- 1. The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
The Strategic Role of (4-Chloro-3-methoxyphenyl)methanol in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Versatile Benzyl Alcohol Derivative
(4-Chloro-3-methoxyphenyl)methanol is a substituted benzyl alcohol that has emerged as a valuable and versatile starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring a chlorine atom and a methoxy group on the phenyl ring, imparts specific electronic and steric properties that can be strategically exploited to construct complex molecular architectures. The presence of these functional groups provides multiple reaction sites and influences the reactivity of the benzylic alcohol, making it a key building block in medicinal chemistry and drug discovery for the synthesis of novel therapeutic agents.
This technical guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis. We will delve into the mechanistic underpinnings of key transformations and provide detailed, field-proven protocols for the synthesis of prominent heterocyclic scaffolds, including benzimidazoles and quinoxalines.
Core Principles of Reactivity
The synthetic utility of this compound stems from the reactivity of its primary functional groups: the hydroxyl group and the substituted aromatic ring.
-
The Hydroxyl Group: The benzylic alcohol moiety can be readily converted into a good leaving group, typically through protonation in acidic media or conversion to a halide. This facilitates nucleophilic substitution reactions, which are fundamental to the construction of many heterocyclic rings. Furthermore, the alcohol can be oxidized to the corresponding aldehyde, which then serves as an electrophilic partner in condensation reactions.
-
The Substituted Phenyl Ring: The chloro and methoxy substituents on the aromatic ring influence its electronic properties. The methoxy group is an electron-donating group, which can activate the ring towards electrophilic substitution, while the chlorine atom is an electron-withdrawing group with a deactivating effect. This electronic balance can be harnessed to control the regioselectivity of cyclization reactions.
Synthesis of Benzimidazoles: A Cornerstone of Medicinal Chemistry
Benzimidazoles are a prominent class of heterocyclic compounds found in numerous FDA-approved drugs due to their wide range of biological activities. The synthesis of 2-substituted benzimidazoles often involves the condensation of an o-phenylenediamine with an aldehyde. This compound can be a key precursor in this synthesis, following an initial oxidation step to the corresponding benzaldehyde.
Mechanistic Rationale
The synthesis of benzimidazoles from an o-phenylenediamine and an aldehyde proceeds through a cyclocondensation reaction. The initial step involves the formation of a Schiff base between one of the amino groups of the diamine and the aldehyde. This is followed by an intramolecular cyclization, where the second amino group attacks the imine carbon. Subsequent aromatization, often through the loss of a water molecule and oxidation, yields the stable benzimidazole ring system. The choice of catalyst and reaction conditions is crucial for achieving high yields and purity.
Application Notes and Protocols for (4-Chloro-3-methoxyphenyl)methanol in Organic Synthesis
Introduction: A Versatile Building Block
(4-Chloro-3-methoxyphenyl)methanol is a substituted benzyl alcohol that serves as a highly versatile intermediate in modern organic synthesis. Its utility stems from a unique combination of reactive sites: a primary alcohol, an electron-rich aromatic ring, and a halogen handle. This trifecta of functional groups allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The strategic placement of the chloro and methoxy substituents on the phenyl ring influences the molecule's reactivity and provides a scaffold for building molecular complexity. This guide provides an in-depth look at the synthesis of this compound and its applications, complete with detailed protocols and mechanistic insights.
Synthesis of this compound
The preparation of this compound is most commonly achieved through the reduction of its corresponding aldehyde or carboxylic acid. The choice of reducing agent is critical and depends on the starting material.
Route 1: Reduction of 4-Chloro-3-methoxybenzaldehyde
A straightforward and high-yielding method involves the reduction of the commercially available 4-chloro-3-methoxybenzaldehyde. Mild reducing agents are sufficient for this transformation.
-
Causality behind Experimental Choices: Sodium borohydride (NaBH₄) is often the preferred reagent for this reduction. It is selective for aldehydes and ketones, relatively inexpensive, and safer to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, which also serves as a proton source for the workup.
Route 2: Reduction of 4-Chloro-3-methoxybenzoic Acid
When starting from 4-chloro-3-methoxybenzoic acid, a more potent reducing agent is required to convert the carboxylic acid to the primary alcohol.
-
Expertise & Experience: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[1] The reaction must be carried out under strictly anhydrous conditions, typically in an ethereal solvent like tetrahydrofuran (THF), as LiAlH₄ reacts violently with water.[1] An acidic workup is necessary to protonate the resulting alkoxide and dissolve the aluminum salts.
Summary of Synthetic Routes
| Route | Starting Material | Key Reagents | Solvent | Typical Yield |
| 1 | 4-Chloro-3-methoxybenzaldehyde | NaBH₄ | Methanol/Ethanol | >90% |
| 2 | 4-Chloro-3-methoxybenzoic Acid | LiAlH₄, then H₃O⁺ | THF | >85% |
Synthetic Workflow Diagram
Caption: Key synthetic routes to this compound.
Applications in Multi-Step Synthesis
The strategic functionalization of this compound makes it a valuable intermediate for constructing more complex molecules.
Oxidation to 4-Chloro-3-methoxybenzaldehyde
The primary alcohol can be readily oxidized back to the aldehyde, which is a common building block in its own right.[2] This transformation is crucial when the alcohol is used as a protecting group or when the aldehyde is needed for subsequent reactions like Wittig olefination or reductive amination.
-
Expertise & Experience: A variety of oxidizing agents can be employed. For a clean and high-yielding conversion, pyridinium chlorochromate (PCC) in dichloromethane is a reliable choice.[2] Alternatively, manganese dioxide (MnO₂) is a milder option, particularly for benzylic alcohols.[2]
Precursor for Palladium-Catalyzed Cross-Coupling Reactions
The aryl chloride moiety of this compound allows it to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] These reactions are powerful tools for forming carbon-carbon bonds.[3][4] Often, the alcohol group is first converted to a more robust functional group or protected to prevent interference with the catalyst.
-
Trustworthiness: For a Suzuki coupling, the aryl chloride can be coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[3][4] The choice of solvent can significantly impact the reaction's selectivity and efficiency.[5][6] For instance, the use of polar aprotic solvents can sometimes favor reaction at an aryl triflate over an aryl chloride, demonstrating the importance of solvent optimization.[5]
Role in the Synthesis of Trametinib Intermediates
A notable application of this compound derivatives is in the synthesis of Trametinib, a potent MEK inhibitor used in cancer therapy.[7][8] Although the final Trametinib molecule does not contain this fragment directly, derivatives of this intermediate are crucial for constructing the core structure of the drug. For example, related boronic acids like 4-chloro-2-fluoro-3-methoxyphenyl-boronic acid are used in Suzuki coupling reactions to build the complex aryl framework of Trametinib.[9]
Application Workflow Diagram
Caption: Key synthetic transformations of this compound.
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of this compound via Reduction
Objective: To synthesize this compound from 4-Chloro-3-methoxybenzaldehyde.
Materials:
-
4-Chloro-3-methoxybenzaldehyde (1.0 eq)
-
Sodium borohydride (1.1 eq)
-
Methanol
-
Dichloromethane
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-Chloro-3-methoxybenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Oxidation to 4-Chloro-3-methoxybenzaldehyde
Objective: To oxidize this compound to 4-Chloro-3-methoxybenzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Celite or silica gel
-
Anhydrous dichloromethane
-
Diethyl ether
Procedure:
-
To a suspension of PCC and Celite in anhydrous dichloromethane, add a solution of this compound in dichloromethane in one portion.[2]
-
Stir the resulting mixture at room temperature for 2-3 hours, monitoring the reaction by TLC.[2]
-
Upon completion, dilute the reaction mixture with diethyl ether and stir vigorously.[2]
-
Filter the mixture through a pad of silica gel, rinsing the solids with additional diethyl ether.[2]
-
Combine the filtrates and concentrate under reduced pressure to yield 4-chloro-3-methoxybenzaldehyde.[2]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol | CoLab [colab.ws]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Use of (4-Chloro-3-methoxyphenyl)methyl (CMM) as a Protecting Group in Organic Synthesis
Abstract
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemoselectivity.[1][2] This guide provides an in-depth exploration of the (4-Chloro-3-methoxyphenyl)methyl (CMM) group, a substituted benzyl ether protecting group for alcohols and other sensitive functionalities. We will dissect the scientific rationale behind its application, detailing its unique stability profile which is influenced by the competing electronic effects of its chloro and methoxy substituents. This document furnishes researchers, scientists, and drug development professionals with detailed, field-tested protocols for the introduction and cleavage of the CMM group, mechanistic insights, and troubleshooting strategies to facilitate its successful integration into complex synthetic routes.
Introduction: The CMM Group in the Context of Benzyl-Type Protecting Groups
The temporary masking of a reactive functional group is a foundational concept in the synthesis of complex molecules like pharmaceuticals and natural products.[1] Benzyl ethers are a cornerstone of alcohol protection strategies due to their general stability and ease of introduction. Their removal, typically via hydrogenolysis, however, can be incompatible with sensitive functional groups such as alkenes or alkynes.
To overcome this limitation, substituted benzyl ethers have been developed, with the p-methoxybenzyl (PMB) group being a prominent example.[1][3] The electron-donating methoxy group in the PMB ether renders it susceptible to oxidative cleavage under mild conditions, thus providing an orthogonal deprotection strategy to standard benzyl ethers.[3][4]
The (4-Chloro-3-methoxyphenyl)methyl (CMM) group is a nuanced variant of the PMB group. The introduction of an electron-withdrawing chlorine atom at the 4-position, meta to the methoxy group and para to the benzylic carbon, modulates the electronic properties of the aromatic ring. This substitution pattern is not arbitrary; it is designed to fine-tune the reactivity of the protecting group. The chloro group's inductive effect (-I) deactivates the ring, making the CMM group potentially more stable to acidic conditions than the PMB group. Conversely, the methoxy group's strong resonance effect (+M) still sufficiently activates the ring for facile oxidative cleavage. This balance of properties allows for strategic, selective deprotection in intricate molecular architectures.
Core Attributes of the CMM Protecting Group
Stability Profile
The utility of a protecting group is defined by its stability under a range of reaction conditions. The CMM group is designed to be robust under conditions where other protecting groups might fail.
-
Basic and Nucleophilic Conditions: Stable to strong bases (e.g., NaH, organolithiums) and common nucleophiles, a characteristic shared with other benzyl ethers.[5]
-
Acidic Conditions: Exhibits enhanced stability towards acidic hydrolysis compared to the highly acid-labile PMB group. The electron-withdrawing nature of the chlorine atom destabilizes the formation of the benzylic carbocation intermediate required for acid-mediated cleavage. This allows for the selective removal of more acid-sensitive groups like tert-butyldimethylsilyl (TBS) or tetrahydropyranyl (THP) ethers in the presence of a CMM ether.
-
Oxidative and Reductive Conditions: While stable to many common oxidizing and reducing agents, the CMM group is specifically designed to be cleaved under specific oxidative conditions (e.g., DDQ, CAN), similar to the PMB group.[3][4][6] It is also stable to catalytic hydrogenation conditions that would cleave a standard benzyl ether, providing another layer of orthogonality.
Orthogonal Deprotection Strategies
Orthogonality in protecting group strategy refers to the ability to deprotect one group selectively in the presence of others, irrespective of the order.[7][8][9] The CMM group is an excellent component of an orthogonal protection scheme.
| Protecting Group | CMM Group | Benzyl (Bn) | tert-Butyldimethylsilyl (TBS) | Acetate (Ac) |
| Cleavage Condition | Oxidative (DDQ, CAN) | Hydrogenolysis (H₂, Pd/C) | Fluoride (TBAF) / Acid | Base (K₂CO₃, MeOH) |
| Orthogonality | High | High | High | High |
| A summary of orthogonal deprotection strategies. |
The ability to remove the CMM group under oxidative conditions, while leaving benzyl, silyl, and acyl protecting groups intact, provides significant flexibility in synthetic planning.
Experimental Protocols and Methodologies
Protection of Primary Alcohols with the CMM Group
The introduction of the CMM group typically proceeds via a Williamson ether synthesis, an SN2 reaction between an alkoxide and (4-chloro-3-methoxyphenyl)methyl halide.
Protocol 3.1.1: CMM Protection using (4-Chloro-3-methoxyphenyl)methyl Chloride
This protocol describes the protection of a generic primary alcohol (R-CH₂OH).
-
Reagents & Materials:
-
Primary Alcohol (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
(4-Chloro-3-methoxyphenyl)methyl Chloride (CMM-Cl) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq) and dissolve in anhydrous THF (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of CMM-Cl (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired CMM-protected alcohol.
-
Deprotection of CMM Ethers
The key advantage of the CMM group is its susceptibility to mild oxidative cleavage.
Protocol 3.2.1: Oxidative Cleavage using DDQ
-
Reagents & Materials:
-
CMM-protected Alcohol (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq)
-
Dichloromethane (DCM)
-
Water (or a pH 7 phosphate buffer)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the CMM-protected alcohol (1.0 eq) in a mixture of DCM and water (18:1 v/v, 0.1 M). The presence of water is crucial for the reaction mechanism.
-
Cool the solution to 0 °C.
-
Add DDQ (1.5 eq) in one portion. The solution will typically turn dark.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from 1 to 4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ until the dark color fades, then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The byproduct, 2,3-dichloro-5,6-dicyanohydroquinone, is often removed during this step.
-
Table 1: Summary of Protection/Deprotection Conditions
| Transformation | Functional Group | Reagents | Solvent | Temp. | Typical Time | Typical Yield |
| Protection | Primary Alcohol | NaH, CMM-Cl | THF | 0 °C to RT | 12-16 h | 85-95% |
| Deprotection | CMM Ether | DDQ, H₂O | DCM | 0 °C to RT | 1-4 h | 80-90% |
Mechanistic Insights and Rationale
Understanding the underlying mechanisms is crucial for troubleshooting and adapting these protocols to new substrates.
Mechanism of CMM Protection
The protection reaction follows a standard SN2 pathway, where the nucleophilic alkoxide displaces the chloride from the benzylic position of CMM-Cl. The reaction is generally efficient for primary and less hindered secondary alcohols.
Mechanism of Oxidative Deprotection with DDQ
The cleavage of CMM ethers with DDQ is a selective process that hinges on the electron-rich nature of the CMM group.
Figure 1: Proposed mechanism for the oxidative deprotection of a CMM ether using DDQ.
-
Single Electron Transfer (SET): The electron-rich CMM ether transfers a single electron to the electron-deficient DDQ, forming a radical cation-radical anion pair. The 3-methoxy group is crucial for lowering the oxidation potential of the aromatic ring to facilitate this step.
-
Fragmentation: The radical cation complex fragments to form a stable benzylic carbocation and the DDQ radical anion.
-
Nucleophilic Trapping: Water, present in the reaction medium, acts as a nucleophile and attacks the carbocation, forming a hemiacetal intermediate.
-
Collapse: The unstable hemiacetal collapses, releasing the desired alcohol and the (4-chloro-3-methoxyphenyl)formaldehyde byproduct.
Workflow Visualization
A well-defined workflow is essential for the successful application of protecting group strategies.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (4-Chloro-3-methoxyphenyl)methanol
Welcome to the Technical Support Center for the synthesis of (4-Chloro-3-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and improve the yield and purity of your synthesis. Our approach is grounded in mechanistic understanding and practical, field-tested solutions.
Introduction to the Synthesis
This compound is a valuable building block in the synthesis of various pharmaceutical compounds. The most prevalent and accessible laboratory-scale synthesis involves the reduction of 4-chloro-3-methoxybenzaldehyde, typically employing a hydride-based reducing agent. While seemingly straightforward, this reaction is prone to several issues that can significantly impact the final yield and purity. This guide will primarily focus on the common sodium borohydride reduction method, while also addressing potential challenges in alternative synthetic routes.
Troubleshooting Guide: Low Yield and Impurities
This section addresses the most common problems encountered during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing a clear rationale for the proposed solutions.
Issue 1: Low Yield in the Sodium Borohydride Reduction of 4-Chloro-3-methoxybenzaldehyde
Question: I am performing the reduction of 4-chloro-3-methoxybenzaldehyde with sodium borohydride in methanol, and my yield of this compound is consistently below 50%. What are the likely causes and how can I improve it?
Answer: Low yields in this reduction are a frequent challenge and can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. Let's break down the potential culprits and their solutions.
Potential Causes & Solutions:
-
Decomposition of Sodium Borohydride: Sodium borohydride (NaBH₄) is sensitive to acidic conditions and even neutral protic solvents like methanol, where it can slowly decompose to release hydrogen gas.[1] To mitigate this, the reaction should be performed under slightly basic conditions.
-
Expert Recommendation: Prepare your sodium borohydride solution in methanol that has been pre-treated with a small amount of sodium methoxide.[1] This raises the pH and significantly improves the stability of the NaBH₄, ensuring it is available for the reduction of the aldehyde.
-
-
Sub-optimal Reaction Temperature: While the reduction is often performed at room temperature, controlling the initial temperature can prevent runaway reactions and the formation of byproducts.
-
Expert Recommendation: Begin the addition of the sodium borohydride solution to the aldehyde solution at a lower temperature, such as 0-5 °C (ice bath). After the initial exothermic reaction subsides, allow the reaction to gradually warm to room temperature and stir for a designated period.
-
-
Incomplete Reaction: Insufficient reaction time or an inadequate amount of reducing agent will lead to unreacted starting material.
-
Expert Recommendation: Use a slight excess of sodium borohydride (typically 1.1 to 1.5 equivalents) to ensure the complete conversion of the aldehyde. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
-
Inefficient Work-up and Extraction: The product, being an alcohol, has some water solubility. Improper work-up and extraction techniques can lead to significant product loss.
-
Expert Recommendation: After quenching the reaction with a dilute acid (e.g., 1M HCl) to neutralize excess NaBH₄ and destroy the borate esters, ensure the aqueous layer is thoroughly extracted. Use a suitable organic solvent like ethyl acetate or dichloromethane in multiple portions (e.g., 3 x 50 mL). Washing the combined organic layers with brine (saturated NaCl solution) can help to remove dissolved water and improve the separation of the layers.[1]
-
Experimental Protocol: Optimized Sodium Borohydride Reduction
-
Preparation: In a round-bottom flask, dissolve 4-chloro-3-methoxybenzaldehyde (1.0 eq) in methanol.
-
Reducing Agent Preparation: In a separate flask, carefully add sodium borohydride (1.2 eq) to cold (0 °C) methanol containing a catalytic amount of sodium methoxide.
-
Reaction: Cool the aldehyde solution to 0 °C in an ice bath. Slowly add the sodium borohydride solution dropwise to the aldehyde solution, maintaining the temperature below 10 °C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench by adding 1M HCl until the pH is ~6-7.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.
Issue 2: Presence of Unidentified Impurities in the Final Product
Question: My final product shows multiple spots on TLC and the NMR spectrum is not clean. What are the possible side reactions and how can I minimize them?
Answer: The formation of impurities is often due to side reactions involving the starting materials or intermediates. Understanding these pathways is key to their prevention.
Potential Side Reactions and Byproducts:
-
Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen, such as 4-chloro-3-methoxybenzaldehyde, can undergo a disproportionation reaction to yield the corresponding carboxylic acid and alcohol. While less common with the milder conditions of NaBH₄ reduction, it can be a factor if the basicity is too high.
-
Mitigation: Avoid excessively basic conditions. The catalytic amount of sodium methoxide recommended for stabilizing NaBH₄ is generally not sufficient to promote a significant Cannizzaro reaction.
-
-
Formation of Acetals/Ketals: If there are trace amounts of acid and the reaction is not properly quenched, the product alcohol can react with any remaining aldehyde to form a hemiacetal and subsequently an acetal.
-
Mitigation: Ensure a complete and efficient quench of the reaction to neutralize all reactants and intermediates.
-
-
Over-reduction: While sodium borohydride is generally chemoselective for aldehydes and ketones, prolonged reaction times or excessive temperatures could potentially lead to other reductions, although this is less likely for this specific substrate.[2][3]
Purification Strategies:
-
Column Chromatography: This is the most effective method for separating the desired alcohol from unreacted aldehyde and other byproducts. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene) can be a highly effective purification method.
Frequently Asked Questions (FAQs)
Q1: Can I use a different solvent for the sodium borohydride reduction?
A1: Yes, other protic solvents like ethanol or isopropanol can be used. The reaction rate may vary depending on the solvent. Aprotic solvents like THF can also be employed, but the solubility of NaBH₄ is lower. For chemoselectivity, conducting the reaction at low temperatures (-78 °C) in a mixture of methanol or ethanol in dichloromethane has been reported to be effective.[3]
Q2: Are there alternative reducing agents I can use?
A2: Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that will also effectively reduce the aldehyde. However, it is less chemoselective and will also reduce other functional groups like esters and carboxylic acids.[4] It also reacts violently with protic solvents, requiring anhydrous aprotic solvents like THF or diethyl ether. For laboratory-scale synthesis of this compound from the corresponding aldehyde, NaBH₄ is generally the preferred reagent due to its milder nature, ease of handling, and higher chemoselectivity.[2][3]
Q3: I am considering a Grignard reaction to synthesize this alcohol. What are the potential pitfalls?
A3: Synthesizing this compound via a Grignard reaction, for instance, by reacting 4-chloro-3-methoxy-bromobenzene with magnesium to form the Grignard reagent, followed by reaction with formaldehyde, is a viable route. However, Grignard reactions are notoriously sensitive to moisture and air.[5][6] Key challenges include:
-
Initiation of Grignard Reagent Formation: The magnesium surface can be passivated by an oxide layer, preventing the reaction from starting. Activation with iodine or 1,2-dibromoethane is often necessary.[5][7]
-
Wurtz Coupling: The Grignard reagent can react with the starting aryl halide, leading to the formation of a biphenyl byproduct.[5]
-
Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry to prevent quenching of the highly basic Grignard reagent.[6]
Q4: My starting material is 4-chloro-3-methoxybenzoic acid. How can I synthesize the alcohol from this?
A4: You will need a more powerful reducing agent to reduce a carboxylic acid to an alcohol. Lithium aluminum hydride (LiAlH₄) is the standard reagent for this transformation.[8] The reaction must be carried out in an anhydrous aprotic solvent like THF. A typical procedure involves the slow addition of the carboxylic acid solution to a suspension of LiAlH₄ in THF, followed by a careful work-up procedure (e.g., Fieser work-up with water and NaOH solution).
Visualizing the Workflow
To provide a clearer understanding of the primary synthetic route and the troubleshooting logic, the following diagrams have been generated.
Caption: Optimized workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the NaBH₄ reduction.
Quantitative Data Summary
| Parameter | Standard Protocol | Optimized Protocol | Expected Yield Range |
| Solvent for NaBH₄ | Methanol | Methanol with catalytic NaOMe | - |
| Initial Temperature | Room Temperature | 0-5 °C | - |
| Equivalents of NaBH₄ | 1.0 - 1.1 | 1.2 - 1.5 | - |
| Work-up Extraction | Single Extraction | Multiple Extractions with Brine Wash | - |
| Yield | < 50% | > 85% | 85-95% |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. (4-BENZYLOXY-3-CHLORO-PHENYL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude (4-Chloro-3-methoxyphenyl)methanol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude (4-Chloro-3-methoxyphenyl)methanol. This document offers a comprehensive approach, moving beyond simple procedural steps to explain the underlying chemical principles, ensuring a robust understanding of the purification process.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The primary synthetic route to this alcohol is the reduction of 4-chloro-3-methoxybenzaldehyde. Consequently, crude this compound is often contaminated with unreacted starting material, over-reduced byproducts, and residual reagents. This guide will address the common purification challenges and provide effective solutions.
Troubleshooting Common Purification Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the purification of this compound.
Recrystallization Troubleshooting
Q1: My compound "oils out" instead of forming crystals during recrystallization. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is often due to a high concentration of impurities or a large disparity between the melting point of your compound and the boiling point of the solvent.
-
Causality: The impurities disrupt the crystal lattice formation, preventing the ordered arrangement required for crystallization. If the solution is supersaturated at a temperature above the compound's melting point, it will separate as a liquid.
-
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level slightly.
-
Slow Cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask in the heating mantle (turned off) or by insulating the flask. Slow cooling provides more time for proper crystal nucleation and growth.
-
Change Solvent System: Your solvent may be too nonpolar. Try a more polar solvent or a mixed solvent system. For this compound, a mixture of a good solvent (like ethanol or ethyl acetate) and a poor solvent (like hexane or water) can be effective.[1]
-
Pre-purification: If the crude material is very impure, a preliminary purification by flash column chromatography may be necessary before attempting recrystallization.
-
Q2: I'm getting a very low yield after recrystallization. What are the likely causes?
A2: Low recovery is a common issue in recrystallization and can be attributed to several factors.
-
Causality: The most frequent cause is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[2] Another reason can be premature crystallization during a hot filtration step.
-
Solutions:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[1]
-
Efficient Cooling: Ensure the solution is thoroughly cooled to maximize crystal precipitation. An ice bath is recommended after the solution has reached room temperature.
-
Solvent Choice: The ideal solvent should have high solubility for your compound at high temperatures and low solubility at low temperatures.[2][3]
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the solution from cooling and depositing crystals on the filter paper.
-
Q3: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
A3: This is likely due to the formation of a supersaturated solution, where the concentration of the dissolved solid is higher than its normal saturation point.
-
Causality: Supersaturation occurs when the solution lacks a nucleation point for crystal growth to begin.
-
Solutions:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a surface for nucleation.[1]
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.
-
Reduce Solvent Volume: It's possible too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Extended Cooling: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.
-
Column Chromatography Troubleshooting
Q1: My compounds are running too fast (high Rf) or not moving from the baseline (low Rf) on the TLC plate. How do I choose the right mobile phase?
A1: The polarity of the mobile phase is the most critical factor in achieving good separation in normal-phase silica gel chromatography.
-
Causality: In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase is relatively nonpolar. Polar compounds will adhere more strongly to the silica gel and have a lower Rf, while nonpolar compounds will travel further up the plate with the mobile phase, resulting in a higher Rf.
-
Solutions:
-
For High Rf (running too fast): Your mobile phase is too polar. Decrease the proportion of the polar solvent. For a hexane/ethyl acetate system, increase the percentage of hexane.
-
For Low Rf (stuck on the baseline): Your mobile phase is not polar enough to displace the compound from the silica gel. Increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture).
-
General Starting Point: For substituted benzyl alcohols like this compound, a good starting point for the mobile phase is a mixture of a nonpolar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or diethyl ether.[3][4] A common starting ratio is 4:1 or 3:1 hexane:ethyl acetate.
-
Q2: The spots on my TLC plate are streaking. What causes this and how can I prevent it?
A2: Streaking, or tailing, of spots on a TLC plate is a common problem that can also affect the quality of your column chromatography separation.
-
Causality:
-
Overloading: Applying too much sample to the TLC plate or column.
-
Inappropriate Solvent: The sample may not be fully soluble in the mobile phase.
-
Acidic/Basic Compounds: The compound may be interacting too strongly with the slightly acidic silica gel.
-
-
Solutions:
-
Dilute Your Sample: Spot a more dilute solution on the TLC plate. For column chromatography, ensure your crude material is fully dissolved in a minimum amount of the mobile phase before loading.
-
Dry Loading: If the compound has poor solubility in the mobile phase, consider dry loading. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the column.
-
Modify the Mobile Phase: For acidic compounds, adding a small amount (e.g., 1%) of acetic acid to the mobile phase can improve peak shape. For basic compounds, adding a small amount of triethylamine can have a similar effect.
-
Q3: I'm seeing poor separation of my product from an impurity during column chromatography. How can I improve the resolution?
A3: Achieving good separation between compounds with similar polarities can be challenging.
-
Causality: The compounds have very similar affinities for the stationary and mobile phases.
-
Solutions:
-
Optimize the Mobile Phase: A less polar mobile phase will generally increase the separation between compounds, though it will also increase the elution time. Fine-tuning the solvent ratio is key.
-
Use a Gradient Elution: Start with a less polar mobile phase to elute the less polar impurities, and then gradually increase the polarity of the mobile phase to elute your desired compound and then more polar impurities.
-
Column Dimensions: A longer and narrower column will generally provide better separation. Also, ensure you are using an appropriate amount of silica gel for the amount of crude material (typically a 30:1 to 50:1 ratio of silica to crude material by weight).
-
Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.
-
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific impurity profile of your crude this compound.
Thin-Layer Chromatography (TLC) Analysis
Objective: To monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile Phase: Hexane and Ethyl Acetate
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare a developing chamber by adding a small amount of the chosen mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) and a piece of filter paper. Close the chamber and allow it to saturate.
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution on the baseline of the TLC plate. Also, spot the starting material (4-chloro-3-methoxybenzaldehyde) for comparison.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The product, this compound, should have a lower Rf value than the starting aldehyde due to the increased polarity of the alcohol group.
Purification by Recrystallization
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Recommended Solvent System: A mixed solvent system of ethanol and water is a good starting point for this polar compound.[1]
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid dissolves completely.
-
If colored impurities are present, you can add a small amount of activated charcoal and heat for a few more minutes.
-
If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Purification by Flash Column Chromatography
Objective: To purify crude this compound when recrystallization is ineffective or for separating compounds with similar polarities.
Stationary Phase: Silica gel (230-400 mesh) Recommended Mobile Phase: A gradient of Hexane and Ethyl Acetate.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform a dry loading as described in the troubleshooting section.
-
Elution:
-
Start eluting with a nonpolar solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate) to remove nonpolar impurities.
-
Gradually increase the polarity of the mobile phase (e.g., to 4:1, then 3:1 Hexane:Ethyl Acetate).
-
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Pros | Cons | Best For |
| Recrystallization | Simple, inexpensive, can yield very pure material. | Can have lower yields, not effective for all compounds or impurity profiles. | Purifying large quantities of a solid with a good crystallization solvent. |
| Column Chromatography | Highly versatile, can separate complex mixtures. | More time-consuming, requires more solvent, can be more expensive. | Separating compounds with similar polarities, purifying small to moderate quantities. |
Visualizations
Workflow for Purification Method Selection
References
Technical Support Center: Side-Product Formation in the Synthesis of (4-Chloro-3-methoxyphenyl)methanol
Prepared by the Senior Application Scientist Team
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Chloro-3-methoxyphenyl)methanol. Our objective is to provide field-proven insights and troubleshooting strategies to identify, mitigate, and eliminate common side-products, ensuring the integrity and purity of your synthesis.
Part 1: Synthesis Overview & Common Challenges
The most prevalent laboratory-scale synthesis of this compound involves the reduction of a corresponding carbonyl compound, typically 4-Chloro-3-methoxybenzaldehyde or 4-chloro-3-methoxybenzoic acid. While seemingly straightforward, this reduction is susceptible to side-product formation influenced by the choice of starting material, reducing agent, solvent, and workup conditions.
A typical approach is the reduction of the aldehyde using sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.[1][2][3] This method is favored for its selectivity, mild reaction conditions, and operational simplicity compared to more potent hydrides like lithium aluminum hydride (LAH).[2]
However, even in this well-established procedure, impurities can arise. This guide will address the causality behind their formation and provide robust protocols for their management.
References
Technical Support Center: Optimization of Reaction Conditions for (4-Chloro-3-methoxyphenyl)methanol Etherification
Welcome to the technical support center for the etherification of (4-Chloro-3-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.
Introduction: The Williamson Ether Synthesis
The etherification of this compound is a crucial step in the synthesis of numerous pharmaceutical intermediates and active ingredients. The most common and versatile method for this transformation is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide, generated from the starting alcohol, attacks an alkyl halide to form the desired ether.[1]
While fundamentally straightforward, the success of this reaction is highly sensitive to a range of parameters. This guide will provide a robust experimental protocol and address the common challenges encountered in the laboratory.
Core Experimental Protocol: A Validated Approach
This protocol provides a reliable starting point for the etherification of this compound with a primary alkyl halide (e.g., ethyl iodide).
Reagents & Materials
| Reagent/Material | Purpose | Key Considerations |
| This compound | Starting Alcohol | Ensure high purity (>98%). |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Base | Highly reactive and pyrophoric. Handle under inert atmosphere. A gray appearance may indicate deactivation.[2] |
| Alkyl Halide (e.g., Ethyl Iodide) | Electrophile | Use a primary halide for best results. Reactivity order: I > Br > Cl.[3] |
| Anhydrous N,N-Dimethylformamide (DMF) | Solvent | Polar aprotic solvent that promotes SN2 reactions. Must be anhydrous.[1] |
| Diethyl Ether (anhydrous) | Extraction Solvent | |
| Saturated Ammonium Chloride (NH₄Cl) solution | Quenching Agent | |
| Brine (Saturated NaCl solution) | Washing Agent | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add Sodium Hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time under a positive pressure of nitrogen.
-
Add anhydrous DMF (10 volumes relative to the alcohol) to the flask.
-
-
Alkoxide Formation:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the dropping funnel.
-
Cool the NaH suspension in DMF to 0 °C using an ice bath.
-
Add the alcohol solution dropwise to the stirred NaH suspension over 15-20 minutes. Vigorous hydrogen gas evolution will be observed.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
-
Etherification (SN2 Reaction):
-
Add the alkyl halide (1.1 equivalents) to the dropping funnel.
-
Cool the reaction mixture back down to 0 °C.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. A typical reaction is conducted at 50 to 100 °C and is complete in 1 to 8 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Wash the organic layer successively with water (2x) and brine (1x).[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Visualizing the Process
Reaction Mechanism
The Williamson ether synthesis is a classic SN2 reaction.
References
Technical Support Center: Grignard Reaction Troubleshooting Guide for the Synthesis of (4-Chloro-3-methoxyphenyl)methanol
Welcome to our dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Grignard reaction, with a specific focus on the synthesis of (4-Chloro-3-methoxyphenyl)methanol. Our aim is to combine established scientific principles with practical, field-tested insights to help you overcome common challenges in your synthetic work.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of synthesizing this compound using a Grignard reaction?
The synthesis of this compound via the Grignard reaction is a classic example of nucleophilic addition to a carbonyl group. The process involves two main stages:
-
Formation of the Grignard Reagent: An organomagnesium halide (the Grignard reagent) is prepared. For the synthesis of the target molecule, a simple Grignard reagent like methylmagnesium bromide (CH₃MgBr) is typically used. This is formed by reacting methyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[1][2] The magnesium inserts itself into the carbon-halogen bond, reversing the polarity of the carbon atom and making it a potent nucleophile.[1][2]
-
Nucleophilic Addition to an Aldehyde: The prepared Grignard reagent is then reacted with 4-chloro-3-methoxybenzaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde.[3][4] This results in the formation of a magnesium alkoxide intermediate.
-
Acidic Workup: The reaction is quenched with a dilute acid (e.g., aqueous ammonium chloride or dilute sulfuric acid) to protonate the alkoxide, yielding the desired secondary alcohol, this compound.[3][5]
Q2: Why are anhydrous conditions so critical for a successful Grignard reaction?
Grignard reagents are extremely strong bases and will react with any compound that has an acidic proton, such as water, alcohols, or carboxylic acids.[6][7] This acid-base reaction is significantly faster than the desired nucleophilic addition to the carbonyl group.[3] If water is present, it will protonate the Grignard reagent, converting it into an alkane (in the case of methylmagnesium bromide, this would be methane) and rendering it inactive for the intended synthesis.[7][8][9] This effectively destroys the reagent and prevents the formation of the desired product.[8] Therefore, all glassware must be meticulously dried, and anhydrous solvents are essential for the reaction's success.[3][10]
Troubleshooting Guide
Issue 1: The Grignard Reaction Fails to Initiate.
Symptom: After adding the alkyl halide to the magnesium turnings, there are no signs of reaction, such as bubbling, warming of the flask, or the formation of a cloudy/gray solution.[3]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Magnesium Surface | Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[3][11][12] | Activation of Magnesium: • Mechanical Activation: In a dry, inert atmosphere, gently crush the magnesium turnings with a mortar and pestle to expose a fresh surface.[10][11] • Chemical Activation: Add a small crystal of iodine (the purple color will fade upon initiation), a few drops of 1,2-dibromoethane, or a small amount of pre-formed Grignard reagent to the magnesium suspension.[10][11] |
| Presence of Moisture | As previously mentioned, even trace amounts of water will quench the Grignard reagent as it forms.[3][10] | Rigorous Drying Procedures: • Glassware: Dry all glassware in an oven at >120°C overnight or flame-dry it under a vacuum, then cool under an inert atmosphere (e.g., argon or nitrogen).[10] • Solvent: Use a freshly opened bottle of anhydrous solvent or distill the solvent from a suitable drying agent (e.g., sodium/benzophenone for ether or THF). |
| Impurities in Reagents | Impurities in the alkyl halide or magnesium can inhibit the reaction. | Use high-purity reagents. If necessary, distill the alkyl halide before use. |
| Reaction Temperature Too Low | While the Grignard reaction is exothermic, a small amount of initial energy is sometimes needed to overcome the activation barrier. | Gentle warming with a heat gun may be necessary to initiate the reaction. Be prepared to cool the flask once the reaction starts, as it can become vigorous.[10] |
Issue 2: The Yield of this compound is Low.
Symptom: After purification, the amount of isolated product is significantly lower than the theoretical yield.[3]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inaccurate Grignard Reagent Concentration | If the concentration of the Grignard reagent is not known, an incorrect stoichiometric amount may have been used.[3] | Titration of the Grignard Reagent: Before adding the aldehyde, determine the concentration of your freshly prepared Grignard reagent by titration. A common method involves titration against a solution of iodine in THF.[3] |
| Side Reactions | Several side reactions can consume the Grignard reagent or the starting materials, reducing the yield of the desired product. | See the "Common Side Reactions" section below for detailed explanations and mitigation strategies. |
| Enolization of the Aldehyde | If the Grignard reagent is particularly bulky or the reaction conditions are not optimal, it can act as a base and deprotonate the α-carbon of the aldehyde, forming an enolate. This leads to the recovery of the starting aldehyde after workup.[3][4] | Optimize Reaction Conditions: Add the aldehyde solution to the Grignard reagent at a low temperature (e.g., 0 °C or below) before allowing the reaction to warm to room temperature.[10] |
| Incomplete Reaction | The reaction may not have gone to completion. | Increase Reaction Time and/or Temperature: After the addition of the aldehyde, allow the reaction to stir for a longer period or gently heat it to ensure all the starting material has reacted. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Loss of Product During Workup | The desired product may be lost during the extraction and purification steps. | Optimize Workup and Purification: Ensure proper phase separation during extraction. Use a sufficient amount of drying agent. Choose an appropriate purification method (e.g., column chromatography or recrystallization) and optimize the conditions to minimize product loss. |
Common Side Reactions and Their Mitigation
The Grignard reaction, while powerful, is susceptible to several side reactions that can impact yield and purity.
Wurtz Coupling
The Grignard reagent (R-MgX) can react with the unreacted alkyl halide (R-X) to form a dimer (R-R).[10] This is more common with benzylic and allylic halides.
-
Mitigation: Add the alkyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the newly formed Grignard reagent.[10]
Homocoupling of the Aldehyde (Pinacol Coupling)
In the presence of magnesium metal, the aldehyde can undergo reductive coupling to form a 1,2-diol (a pinacol).
-
Mitigation: Ensure that all the magnesium has been consumed during the formation of the Grignard reagent before adding the aldehyde. If necessary, filter the Grignard solution away from the excess magnesium.
Reduction of the Aldehyde
The Grignard reagent can act as a reducing agent, delivering a hydride from its β-carbon to the carbonyl carbon. This results in the formation of the corresponding primary alcohol after workup.[4]
-
Mitigation: This is more prevalent with sterically hindered Grignard reagents and ketones. Using a less hindered Grignard reagent can help minimize this side reaction.
Visualizing the Reaction Pathways
Main Reaction Pathway
Caption: Main pathway for the synthesis of this compound.
Common Side Reactions
Caption: Common side reactions in Grignard synthesis.
Experimental Protocols
Protocol 1: Titration of the Grignard Reagent
-
Dry a small vial and a magnetic stir bar under vacuum.
-
Add a precise amount of iodine (e.g., 50 mg) to the vial, followed by 2-3 mL of anhydrous THF. Stir until the iodine is dissolved.
-
Cool the vial to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent dropwise via a syringe while stirring vigorously. The endpoint is the disappearance of the purple/brown iodine color.
-
Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine. Repeat the titration for accuracy.[3]
Protocol 2: General Procedure for the Synthesis of this compound
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine. In the dropping funnel, place a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of the methyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium is consumed.
-
Reaction with Aldehyde: Cool the Grignard solution to 0 °C in an ice bath. Dissolve 4-chloro-3-methoxybenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
-
Workup: Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Slowly and carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride. Stir until the two layers are clear.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by a suitable method, such as column chromatography or recrystallization.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]
- 3. benchchem.com [benchchem.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. leah4sci.com [leah4sci.com]
- 6. Grignard reaction - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. How does water affect a Grignard reaction? | Filo [askfilo.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: High-Purity Recrystallization of (4-Chloro-3-methoxyphenyl)methanol
Welcome to the Technical Support Center for the purification of (4-Chloro-3-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to achieve high purity of this compound through recrystallization. Here, you will find scientifically grounded, experience-driven answers to common questions and troubleshooting guidance for challenges you may encounter during your experiments.
Understanding the Molecule: this compound
This compound is a substituted benzyl alcohol. Its structure, featuring a polar hydroxyl (-OH) group, a moderately polar methoxy (-OCH₃) group, and a nonpolar chlorophenyl ring, dictates its solubility and crystallization behavior. The interplay of these functional groups means that solvent selection is critical for achieving high-purity crystals.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a recrystallization protocol for this compound?
A1: The most critical initial step is to perform a systematic solvent screening. The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility is the fundamental principle that drives the purification process. A preliminary screening with a small amount of your crude material in various solvents will provide invaluable insight and prevent the loss of significant quantities of your compound.
Q2: Which single solvents are promising candidates for the recrystallization of this compound?
A2: Based on the "like dissolves like" principle and the known solubility of structurally similar compounds, moderately polar to polar solvents are the most promising candidates.[1][2] The hydroxyl and methoxy groups suggest that solvents capable of hydrogen bonding will be effective.
-
Alcohols (e.g., Ethanol, Methanol, Isopropanol): These are often excellent choices for aromatic alcohols.[1] They can effectively dissolve the compound when hot and often lead to good crystal formation upon cooling.
-
Water: While this compound is not expected to be highly soluble in water due to the aromatic ring, water can be a powerful anti-solvent in a mixed-solvent system. For some polar organic molecules, recrystallization from hot water can yield extremely pure crystals.[3]
-
Esters (e.g., Ethyl Acetate): These offer a balance of polarity and are good solvents for a wide range of organic compounds.
-
Ketones (e.g., Acetone): Acetone is a strong, polar aprotic solvent that can be effective, though its low boiling point might limit the achievable solubility differential.
Q3: When should I consider using a mixed-solvent system?
A3: A mixed-solvent system is ideal when no single solvent provides the optimal solubility profile. This is a common scenario for compounds like this compound, which have both polar and non-polar characteristics. The strategy involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) to the point of saturation.
Commonly successful mixed-solvent pairs for polar aromatic compounds include:
-
Ethanol/Water
-
Methanol/Water
-
Acetone/Water
-
Toluene/Hexane
-
Ethyl Acetate/Hexane[3]
Troubleshooting Guide
Problem 1: My compound "oils out" instead of crystallizing.
-
Causality: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to a very high concentration of the solute in a solvent with a high boiling point, or the presence of impurities that depress the melting point.
-
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of the "good" solvent to decrease the saturation level and then allow it to cool more slowly.
-
Lower the Solution Temperature: Choose a solvent or solvent mixture with a lower boiling point.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Problem 2: No crystals form, even after cooling in an ice bath.
-
Causality: This is most commonly due to using too much solvent, resulting in a solution that is not supersaturated upon cooling. It can also be due to a very clean solution lacking nucleation sites.
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to rapid crystallization and trapping of impurities.
-
Induce Nucleation: Use the scratching or seed crystal techniques described above.
-
Introduce an Anti-Solvent: If using a single solvent, you can cautiously add a "poor" solvent dropwise until the solution becomes slightly cloudy, then add a drop or two of the "good" solvent to clarify. Now, allow it to cool.
-
Problem 3: The recrystallization yield is very low.
-
Causality: A low yield can result from several factors:
-
Using an excessive amount of solvent.
-
Premature crystallization during a hot filtration step.
-
The chosen solvent being too "good," even at low temperatures.
-
Washing the collected crystals with a solvent at room temperature.
-
-
Solutions:
-
Minimize Solvent: Always use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Preheat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, preheat your funnel and receiving flask to prevent the product from crystallizing prematurely.
-
Second Crop of Crystals: The mother liquor (the solution remaining after the first filtration) can be concentrated by evaporation and cooled again to obtain a second batch of crystals. Note that this second crop may be less pure than the first.
-
Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to minimize redissolving the product.
-
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (If Necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization (Example with Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise with swirling until a faint, persistent cloudiness appears.
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol, using an ice-cold ethanol/water mixture for washing.
Data Presentation
The following table provides a qualitative guide to the expected solubility of this compound in common laboratory solvents, based on the behavior of structurally similar compounds. It is imperative to perform your own small-scale tests to confirm the optimal solvent for your specific sample.
| Solvent | Polarity | Expected Solubility (Cold) | Expected Solubility (Hot) | Notes |
| Hexane | Non-polar | Insoluble | Sparingly Soluble | Good as an anti-solvent in a mixed-solvent system. |
| Toluene | Non-polar | Sparingly Soluble | Soluble | May be a good choice for less polar impurities. |
| Diethyl Ether | Slightly Polar | Sparingly Soluble | Soluble | Low boiling point may limit the temperature gradient. |
| Ethyl Acetate | Moderately Polar | Sparingly Soluble | Very Soluble | A good candidate for single-solvent recrystallization. |
| Acetone | Polar Aprotic | Soluble | Very Soluble | May be too good of a solvent, leading to low recovery. |
| Isopropanol | Polar Protic | Sparingly Soluble | Very Soluble | Excellent candidate for single-solvent recrystallization. |
| Ethanol | Polar Protic | Sparingly Soluble | Very Soluble | Excellent candidate for single-solvent recrystallization. |
| Methanol | Polar Protic | Soluble | Very Soluble | May be too good of a solvent, leading to low recovery. |
| Water | Very Polar | Insoluble | Insoluble | Excellent as an anti-solvent with a miscible organic solvent. |
Visualization of the Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of this compound.
Logical Relationships in Solvent Selection
Caption: The relationship between compound properties, solvent selection, and the desired outcome.
References
Technical Support Center: Navigating Solubility Challenges of (4-Chloro-3-methoxyphenyl)methanol in Organic Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions regarding the solubility of (4-Chloro-3-methoxyphenyl)methanol in various reaction conditions. As a substituted benzyl alcohol, this compound presents unique solubility characteristics that, if not properly addressed, can impede reaction progress and affect yield and purity. This resource synthesizes fundamental chemical principles with practical, field-tested solutions to help you overcome these challenges effectively.
Understanding the Molecule: Physicochemical Profile of this compound
| Property | Predicted/Inferred Value/Characteristic | Impact on Solubility |
| Molecular Formula | C₈H₉ClO₂ | - |
| Molecular Weight | 172.61 g/mol | Higher molecular weight can sometimes decrease solubility compared to smaller analogs.[3] |
| Polarity | Moderately Polar | Expected to be soluble in a range of polar organic solvents.[1] |
| Hydrogen Bonding | Donor and Acceptor | The hydroxyl group allows for hydrogen bonding, enhancing solubility in protic solvents like alcohols and water.[3] |
| Physical State | Likely a solid at room temperature | Dissolution kinetics may be slower than for a liquid reactant. |
Frequently Asked Questions (FAQs)
Q1: What are the generally recommended solvents for reactions involving this compound?
Based on its structure, this compound is expected to be soluble in a variety of polar organic solvents. Good starting points for solubility screening include:
-
Ethers: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dioxane
-
Alcohols: Methanol, Ethanol, Isopropanol (Note: Alcohols can be reactive in some cases, acting as nucleophiles).
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)
The choice of solvent will ultimately depend on the specific reaction conditions, including the nature of other reactants and reagents.[4]
Q2: Is this compound soluble in water?
Q3: How does temperature affect the solubility of this compound?
For most solid organic compounds, solubility increases with temperature.[1] If you are experiencing poor solubility at room temperature, carefully heating the reaction mixture can be an effective strategy. However, be mindful of the thermal stability of all reactants and reagents in your system.
Q4: Can I predict the best solvent for my reaction without experimental testing?
While you can make an educated guess based on polarity and the "like dissolves like" principle, experimental verification is always the most reliable approach.[4] A small-scale solubility test with your chosen solvent(s) before setting up the full reaction is a crucial and time-saving step.
Troubleshooting Guide: Overcoming Solubility Issues in Your Reactions
This section addresses common problems encountered during experiments with this compound and provides a systematic approach to resolving them.
Problem 1: My this compound is not dissolving in the chosen reaction solvent.
Initial Assessment:
-
Confirm Solvent Polarity: Have you chosen a solvent with appropriate polarity? As a moderately polar compound, non-polar solvents like hexane or toluene are unlikely to be effective.
-
Check for Impurities: Could the starting material be impure? Insoluble impurities can give the appearance of poor solubility.
-
Consider Reaction Temperature: Is the reaction being run at a temperature where solubility is expected to be sufficient?
Solutions:
-
Solvent Screening: Perform small-scale solubility tests with a range of recommended polar solvents (see FAQ Q1).
-
Increase Temperature: Gradually heat the mixture while stirring. Monitor for dissolution. Ensure the temperature is compatible with all reaction components.
-
Employ a Co-Solvent System: If a single solvent is not effective, a co-solvent system can modify the overall polarity of the medium. For example, adding a more polar solvent like methanol or DMF to a less polar solvent like THF can enhance solubility.
Experimental Protocol: Co-Solvent System for Enhanced Solubility
-
Initial Setup: In a test tube or small vial, add a known amount of this compound.
-
Primary Solvent Addition: Add a measured volume of your primary reaction solvent and stir.
-
Co-Solvent Titration: If the solid has not dissolved, add a more polar, miscible co-solvent dropwise while stirring until the solid dissolves completely.
-
Solvent Ratio Calculation: Note the final volume of each solvent to determine the optimal co-solvent ratio for your reaction.
-
Reaction Scale-Up: Use this experimentally determined solvent ratio when setting up your full-scale reaction.
Problem 2: My reaction is biphasic, with the this compound appearing as an undissolved solid or oil.
This is a common issue in heterogeneous reactions, particularly when using an aqueous phase with an organic substrate.
Solutions:
-
Phase-Transfer Catalysis (PTC): If your reaction involves an ionic reagent in an aqueous phase and this compound in an organic phase, a phase-transfer catalyst can be highly effective. The PTC facilitates the transfer of the ionic reagent into the organic phase where the reaction can occur.
-
Common PTCs: Quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) and phosphonium salts.
-
Diagram: Mechanism of Phase-Transfer Catalysis
Caption: Phase-transfer catalysis workflow.
Problem 3: The reaction starts, but then the product precipitates, halting the reaction.
This indicates that the product of the reaction is less soluble in the reaction solvent than the starting material.
Solutions:
-
Solvent Adjustment: If possible, switch to a solvent in which both the starting material and the product are soluble.
-
Temperature Modification: Increasing the reaction temperature may keep the product in solution.
-
Dilution: Running the reaction at a lower concentration (i.e., with more solvent) can prevent the product from precipitating.
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: A decision-making workflow for addressing solubility problems.
Advanced Techniques for Stubborn Solubility Cases
For particularly challenging systems, more advanced techniques may be necessary.
-
Sonication: The use of ultrasound can aid in the dissolution of solids by breaking up agglomerates and increasing the surface area available for solvation.
-
Mechanochemistry: In some cases, solvent-free reactions using techniques like ball milling can be employed, completely circumventing solubility issues.[5]
Conclusion
Successfully navigating the solubility challenges of this compound hinges on a systematic and informed approach to solvent selection and reaction condition optimization. By understanding the physicochemical properties of this key intermediate and applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and outcome of their synthetic endeavors. Always prioritize preliminary solubility testing as a fundamental step in your experimental design.
References
Catalyst selection for reactions involving (4-Chloro-3-methoxyphenyl)methanol
Technical Support Center: Catalyst Selection for Reactions Involving (4-Chloro-3-methoxyphenyl)methanol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides expert advice, troubleshooting protocols, and frequently asked questions (FAQs) regarding catalyst selection for chemical transformations of this compound. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and efficient.
Introduction: The Chemistry of this compound
This compound is a versatile building block in organic synthesis. Its structure features three key reactive sites: a primary benzylic alcohol, a methoxy-activated aromatic ring, and an aryl chloride. This multi-functionality allows for a diverse range of transformations but also presents unique challenges in chemoselectivity. Choosing the correct catalyst is paramount to directing the reaction towards the desired product while minimizing unwanted side reactions.
This guide is structured as a series of questions you might encounter in the lab, providing not just solutions but the underlying chemical principles to empower your future experimental design.
Part 1: Frequently Asked Questions (FAQs) - General Catalyst Selection
Q1: What are the primary factors to consider when selecting a catalyst for a reaction with this compound?
A1: The selection process hinges on identifying which functional group you intend to react. The three main handles—the alcohol, the aryl chloride, and the aromatic ring—have distinct reactivities.
-
For reactions at the alcohol (-CH₂OH) group (e.g., oxidation, etherification, esterification): The main challenge is to prevent reactions at the aryl chloride. Catalysts should be chosen for their known compatibility with aryl halides. For instance, many oxidation catalysts like manganese dioxide (MnO₂) or TEMPO-based systems are compatible. Acid-catalyzed etherifications require careful control to avoid side reactions.[1][2]
-
For reactions at the aryl chloride (-Cl) group (e.g., cross-coupling): This typically involves palladium, nickel, or copper catalysis. The key considerations are:
-
Catalyst Activity: Aryl chlorides are less reactive than bromides or iodides, often requiring more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes).[3]
-
Functional Group Tolerance: The catalyst must not interact with the benzylic alcohol. While many modern catalysts are tolerant, the alcohol can sometimes act as a ligand or a hydride source, leading to side reactions like dehalogenation.[4][5] In some cases, protecting the alcohol group may be necessary.[6][7][8]
-
-
For reactions involving the aromatic ring (e.g., electrophilic aromatic substitution): The methoxy group is an activating, ortho-para director, while the chloro group is a deactivating ortho-para director. The positions ortho and para to the methoxy group are the most likely sites for substitution. Lewis acid catalysts are common, but their strength must be managed to avoid side reactions with the alcohol.
Below is a decision-making workflow for initial catalyst consideration.
Caption: Initial catalyst selection workflow.
Part 2: Troubleshooting Guide - Common Synthetic Transformations
Section 2.1: Oxidation Reactions
Q2: I am trying to oxidize this compound to the corresponding aldehyde, but I'm getting low conversion and formation of toluene as a byproduct. What is happening?
A2: This issue points to two potential problems: an insufficiently active catalyst and a competing reaction pathway, likely hydrogenolysis.
Causality:
-
Low Conversion: The electronic properties of the substituted ring may affect the reaction rate. While the methoxy group is electron-donating, the chloro group is electron-withdrawing, which can influence the alcohol's reactivity.
-
Toluene Formation: The formation of toluene (deoxygenation) is a known side reaction in palladium-catalyzed oxidations of benzyl alcohols.[9] It can occur via a hydrogenolysis pathway, where the C-O bond is cleaved.
Troubleshooting Steps:
-
Change the Catalyst System: If using a Pd-based catalyst, the support and additives are crucial. Switching to a bimetallic catalyst, such as Au-Pd, can suppress toluene formation and increase selectivity for the aldehyde.[9] Alternatively, non-palladium systems can avoid this specific side reaction.
-
Optimize Reaction Conditions: Increasing the oxygen pressure can sometimes favor the oxidation pathway over side reactions.[9]
-
Alternative Catalysts: Consider using manganese dioxide (MnO₂), a classic and effective reagent for oxidizing benzylic alcohols without affecting aryl halides. For higher selectivity, catalyst systems like Co single atoms on nitrogen-doped carbon (Co₁/NC) have shown excellent performance in selectively oxidizing benzyl alcohol to benzaldehyde with minimal side products.[10]
| Catalyst System | Pros | Cons | Primary Side Products |
| Pd/C with O₂ | Widely available, effective for many benzyl alcohols. | Can lead to hydrogenolysis (toluene formation) and over-oxidation.[9] | Toluene, Benzoic Acid |
| Au-Pd/Support | Suppresses toluene formation, high selectivity.[9] | More expensive, catalyst preparation can be complex. | Benzoic Acid |
| MnO₂ | Inexpensive, highly selective for benzylic alcohols, tolerant of aryl halides. | Stoichiometric reagent, requires excess, can be slow. | None typically observed. |
| TEMPO/Co-catalyst | Catalytic, mild conditions, high selectivity. | Co-oxidant can be expensive, optimization may be needed. | Benzoic Acid |
| Co₁/NC with O₂ | High conversion and selectivity, atom-efficient.[10] | Catalyst not commercially common, requires synthesis. | Minimal. |
Section 2.2: Palladium-Catalyzed Cross-Coupling Reactions
Q3: I am attempting a Suzuki-Miyaura coupling at the chloro- position, but I'm observing significant dehalogenation (formation of 3-methoxybenzyl alcohol). How can I prevent this?
A3: Dehalogenation is a very common side reaction in cross-coupling, especially with aryl chlorides. It occurs when a palladium-hydride (Pd-H) species is formed, which then participates in reductive elimination with the aryl group instead of the desired transmetalation pathway.[4][5]
Causality: The Pd-H species can be generated from various sources in the reaction mixture, including the solvent (especially alcohols like the starting material itself), the base, or trace water.[5] The benzylic alcohol on your substrate is a potential source of the hydride.
Troubleshooting Steps:
-
Protect the Alcohol: The most direct way to prevent interference from the alcohol group is to protect it. A silyl ether (e.g., TBDMS) or a benzyl ether are common choices that are stable to many coupling conditions and can be easily removed later.[11][12]
-
Choice of Catalyst and Ligand:
-
Pre-catalyst: Use a modern pre-catalyst that readily forms the active Pd(0) species to promote faster oxidative addition, outcompeting the dehalogenation pathway.[5]
-
Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][13] These ligands stabilize the palladium center and accelerate the desired catalytic cycle steps (oxidative addition and reductive elimination), minimizing the lifetime of intermediates that could lead to dehalogenation.
-
-
Base and Solvent Selection:
Caption: Troubleshooting dehalogenation in Suzuki coupling.
Section 2.3: Etherification Reactions
Q4: My acid-catalyzed etherification of this compound with ethanol is producing a significant amount of the symmetrical dibenzyl ether byproduct. How can I improve the selectivity for the unsymmetrical ether?
A4: This is a classic challenge in acid-catalyzed etherifications involving benzyl alcohols. The reaction proceeds through a stabilized benzylic carbocation intermediate. This intermediate can be trapped by any nucleophile present, including another molecule of the starting benzyl alcohol, leading to the symmetrical ether.[1][15]
Causality: The self-etherification of benzyl alcohol is often kinetically competitive with the desired cross-etherification, especially if the external alcohol (ethanol in this case) is not present in a large excess or is less nucleophilic.
Troubleshooting Steps:
-
Use a Large Excess of the Aliphatic Alcohol: To favor the cross-etherification, use the aliphatic alcohol as the solvent or in a large stoichiometric excess (e.g., >15 equivalents).[16] This statistically favors the trapping of the carbocation by the desired alcohol.
-
Switch to a Different Catalytic System:
-
Iron Catalysis: Iron(III) chloride (FeCl₃) has been shown to be an effective catalyst for the symmetrical etherification of benzyl alcohols.[15][17] For unsymmetrical ethers, an Iron(II) chloride (FeCl₂) system with a pyridine bis-thiazoline ligand has been developed to achieve high selectivity.[15]
-
DMSO-Catalyzed System: A method using 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of DMSO in methanol or ethanol has been reported for the highly chemoselective etherification of benzyl alcohols, leaving other alcohol types untouched.[2]
-
-
Alkoxyhydrosilane-Mediated Reaction: A recently developed method uses alkoxyhydrosilanes (e.g., (EtO)₂MeSiH) to mediate the cross-etherification between secondary benzyl alcohols and aliphatic alcohols. This process also proceeds via a carbocation intermediate but offers good yields for unsymmetrical products.[18]
Part 3: Experimental Protocols
Protocol 1: Selective Oxidation to Aldehyde using MnO₂
This protocol is a robust method for the selective oxidation of the benzylic alcohol without affecting the aryl chloride.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂) (approx. 10 eq.)
-
Dichloromethane (DCM) or Chloroform (anhydrous)
-
Celite®
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Dissolve the starting material in a suitable volume of anhydrous DCM (approx. 0.1 M concentration).
-
Add activated MnO₂ (10 eq. by weight) to the solution in one portion.
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to 24 hours to reach completion.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.
-
Wash the filter cake thoroughly with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography or recrystallization.
References
- 1. scispace.com [scispace.com]
- 2. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Benzyl Alcohol Oxidation over Pd Catalysts | MDPI [mdpi.com]
- 10. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances: A Technical Support Guide for Reactions Involving (4-Chloro-3-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for (4-Chloro-3-methoxyphenyl)methanol. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the work-up procedures for reactions involving this versatile substituted benzyl alcohol. This resource moves beyond generic protocols to address the specific challenges and considerations dictated by the unique electronic and steric properties of this molecule. Our aim is to empower you with the knowledge to optimize your reaction work-ups, improve yields, and ensure the highest purity of your target compounds.
Understanding the Molecule: The Key to a Successful Work-up
This compound is a substituted aromatic alcohol with a moderately electron-donating methoxy group and a moderately electron-withdrawing chloro group on the benzene ring. This substitution pattern influences the reactivity of the benzylic alcohol and the overall properties of the molecule, which in turn dictates the optimal work-up strategy. The methoxy group can increase the electron density of the aromatic ring, potentially making it more susceptible to electrophilic attack under certain conditions, while the chloro group can influence the acidity of the benzylic proton and the solubility of the compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the work-up of reactions containing this compound, whether it is a starting material, intermediate, or final product.
Issue 1: Emulsion Formation During Aqueous Extraction
Q: I'm observing a persistent emulsion at the aqueous-organic interface during my extraction, making phase separation difficult. What's causing this and how can I resolve it?
A: Emulsion formation is a frequent challenge, often caused by the presence of polar functional groups in your product or byproducts, which act as surfactants. The methoxy group in this compound and its derivatives can contribute to this issue.
Solutions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase will decrease the solubility of organic components in the aqueous layer and help to break the emulsion.
-
Solvent Polarity: If you are using a highly polar organic solvent, consider diluting your organic phase with a less polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) before washing.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the dispersed droplets.
-
Patience and Gentle Mixing: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation. When mixing, gently invert the funnel rather than shaking it vigorously.
Issue 2: Difficulty in Removing Unreacted this compound
Q: My final product is contaminated with unreacted this compound. How can I effectively remove it?
A: The polarity of the starting alcohol is often similar to that of the desired product, making separation by standard extraction challenging.
Solutions:
-
Basic Wash (for acidic products): If your product is acidic, a wash with a dilute aqueous base (e.g., 1 M NaOH or NaHCO₃) will deprotonate the product, making it water-soluble and leaving the neutral starting material in the organic phase. Subsequent acidification of the aqueous layer will precipitate your product.
-
Acidic Wash (for basic products): Conversely, if your product is basic, a wash with dilute aqueous acid (e.g., 1 M HCl) will protonate it, partitioning it into the aqueous layer.
-
Chromatography: Flash column chromatography is often the most effective method for separating compounds with similar polarities. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically successful.
-
Crystallization: If your product is a solid, careful selection of a crystallization solvent can leave the more soluble starting material in the mother liquor.
Issue 3: Unexpected Side Reactions During Work-up
Q: I suspect that my product is degrading or undergoing side reactions during the work-up. What are the potential pitfalls with this compound derivatives?
A: The benzylic alcohol functionality can be sensitive to certain conditions.
Potential Issues & Prevention:
-
Oxidation: Exposure to strong oxidizing conditions (even air over long periods, especially in the presence of metal contaminants) can oxidize the benzyl alcohol to the corresponding aldehyde or carboxylic acid. Work-up procedures should be performed promptly, and if necessary, under an inert atmosphere (e.g., nitrogen or argon).
-
Acid-Catalyzed Etherification/Polymerization: Strong acidic conditions during work-up can lead to self-condensation of the benzyl alcohol to form ethers or polymeric materials. Use dilute acids for washing and avoid prolonged contact times.
-
Reaction with Thionyl Chloride: When converting the alcohol to the corresponding benzyl chloride using thionyl chloride, the presence of the electron-donating methoxy group can influence the reaction outcome. In some cases, instead of the desired chloride, bis(benzyl) sulfites may be formed.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for extracting my product from an aqueous reaction mixture?
A1: Ethyl acetate and dichloromethane (DCM) are common choices. Ethyl acetate is generally preferred as it is less dense than water, forming the top layer, which can simplify handling. However, this compound and its derivatives are also soluble in ethers like diethyl ether and MTBE. The choice of solvent should be guided by the polarity of your product and the desire to minimize emulsion formation.
Q2: How can I effectively dry the organic layer after extraction?
A2: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are standard drying agents. Add the drying agent to the organic solution and swirl until the drying agent no longer clumps together. For particularly wet solutions, you may need to add the drying agent in portions. After drying, filter the solution to remove the drying agent before concentrating the solvent.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Experimental Protocols
Here are detailed, step-by-step methodologies for common work-up procedures relevant to reactions involving this compound.
Protocol 1: General Aqueous Work-up for a Neutral Product
This protocol is suitable for isolating a neutral product from a reaction mixture where this compound was a reactant.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive reagents.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an equal volume of ethyl acetate and gently mix. Allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer.
-
Washing:
-
Wash the organic layer with deionized water to remove water-soluble impurities.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Wash the organic layer with brine to remove excess water and aid in phase separation.
-
-
Drying: Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate.
-
Concentration: Filter the dried organic solution and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or crystallization.
Protocol 2: Work-up for the Oxidation of this compound to the Aldehyde
This protocol is designed for reactions where the alcohol is oxidized to the corresponding aldehyde, for example, using a chromium-based reagent like pyridinium chlorochromate (PCC).
-
Reaction Quench and Filtration: After the reaction is complete, dilute the reaction mixture with diethyl ether. Filter the mixture through a pad of silica gel or Florisil® to remove the chromium salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure.
-
Aqueous Wash: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash sequentially with:
-
1 M HCl (to remove any basic impurities).
-
Saturated aqueous NaHCO₃ (to remove any acidic byproducts).
-
Brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude aldehyde.
-
Purification: The crude aldehyde can be further purified by distillation under reduced pressure or by flash chromatography.
Data Presentation
Solubility Profile of this compound
| Solvent | Solubility | Notes |
| Water | Slightly Soluble | The polar hydroxyl group allows for some water solubility. |
| Methanol, Ethanol | Soluble | Miscible in all proportions. |
| Diethyl Ether, MTBE | Soluble | Good solvent for extraction. |
| Ethyl Acetate | Soluble | A common and effective extraction solvent. |
| Dichloromethane | Soluble | Good solvent, but can increase the risk of emulsions. |
| Tetrahydrofuran (THF) | Soluble | Often used as a reaction solvent. |
| Hexanes, Pentane | Sparingly Soluble | Can be used as an anti-solvent for crystallization. |
| Toluene | Soluble | Can be used as a reaction solvent. |
This data is based on the general behavior of substituted benzyl alcohols and should be experimentally verified for specific applications.
Visualization of Workflows
General Aqueous Work-up Workflow
Caption: A generalized workflow for the aqueous work-up of a reaction mixture.
Troubleshooting Logic for Emulsion Formation
Caption: A decision tree for troubleshooting emulsion formation during extraction.
References
Validation & Comparative
A Comparative Guide to the Structural Validation of (4-Chloro-3-methoxyphenyl)methanol: A 1H NMR-Centric Approach
In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in development pipelines. This guide provides a senior-level perspective on the structural validation of (4-Chloro-3-methoxyphenyl)methanol, a common substituted benzyl alcohol building block, using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. We will explore the causality behind spectral interpretation and objectively compare the insights derived from ¹H NMR with those from complementary techniques such as ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
The Primacy of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy remains the gold standard for the routine structural analysis of organic compounds for several compelling reasons.[1] It provides a wealth of information from a single, relatively quick experiment, including the number of different proton environments, the relative number of protons in each environment, and the connectivity between neighboring protons.[2] This detailed electronic and topological information allows for a robust initial assessment of a molecule's identity and purity.[1]
Deconstructing the ¹H NMR Spectrum of this compound
To validate the structure of this compound, we must first predict its ¹H NMR spectrum by analyzing its distinct proton environments. The structure contains five such environments: three on the aromatic ring (H-2, H-5, H-6), one for the benzylic methylene group (-CH₂OH), one for the methoxy group (-OCH₃), and one for the hydroxyl proton (-OH).
The chemical shift of these protons is heavily influenced by the electronic effects of the substituents on the benzene ring.[3] The methoxy group (-OCH₃) is an electron-donating group, which tends to shield nearby protons (shifting them upfield), while the chloro group (-Cl) is an electron-withdrawing group, deshielding adjacent protons (shifting them downfield).[3] Protons on a carbon directly attached to an aromatic ring, known as benzylic protons, typically appear in the δ 2.0-3.0 ppm range, but the adjacent hydroxyl group will deshield them further.[4]
Based on these principles, a detailed prediction of the ¹H NMR spectrum is summarized below.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -OH | ~1.5 - 3.0 (variable) | Broad Singlet | 1H | N/A |
| -OCH₃ | ~3.9 | Singlet | 3H | N/A |
| -CH₂OH | ~4.6 | Singlet | 2H | N/A |
| Ar-H6 | ~6.8 | Doublet | 1H | ~8.0 Hz (ortho) |
| Ar-H2 | ~6.9 | Doublet of Doublets | 1H | ~8.0 Hz (ortho), ~2.0 Hz (meta) |
| Ar-H5 | ~7.3 | Doublet | 1H | ~2.0 Hz (meta) |
-
Aromatic Protons (δ 6.8-7.3): The protons on the aromatic ring are deshielded due to the ring current effect and appear in the characteristic aromatic region.[4] H-5 is ortho to the electron-withdrawing chlorine and is expected to be the most downfield. It will appear as a doublet due to coupling with H-6 (a four-bond meta coupling, ⁴J).[5] H-2 is ortho to the methoxy group and meta to the chlorine; it will be split into a doublet of doublets by H-6 (ortho coupling) and H-5 (para coupling, typically very small or zero). H-6 is ortho to the CH₂OH group and meta to the methoxy group; it will appear as a doublet from coupling to H-2 (ortho coupling).
-
Benzylic Protons (-CH₂OH, δ ~4.6): These protons are adjacent to both the aromatic ring and an electronegative oxygen atom, resulting in a downfield shift. They are expected to appear as a singlet, as coupling to the hydroxyl proton is often not observed due to rapid proton exchange.
-
Methoxy Protons (-OCH₃, δ ~3.9): The protons of the methoxy group are in a distinct chemical environment and, being isolated from other protons, will appear as a sharp singlet integrating to three protons.
-
Hydroxyl Proton (-OH, variable): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It typically appears as a broad singlet and may not show coupling to the adjacent methylene protons.[2]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
A reliable spectrum is contingent upon meticulous sample preparation.[6] The protocol below outlines a self-validating system for obtaining high-resolution data.
-
Sample Weighing: Accurately weigh 5-25 mg of the synthesized this compound into a clean, dry vial.[7][8][9] Using a sufficient amount of material is crucial for achieving a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), to the vial.[10] Deuterated solvents are used to avoid large solvent signals that would otherwise overwhelm the analyte signals.[6][8] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. Ensure the sample is fully dissolved; gentle vortexing or warming can be applied if necessary.[8]
-
Internal Standard: The CDCl₃ should contain an internal standard, typically 0.03-0.05% v/v Tetramethylsilane (TMS).[7] TMS provides a reference signal at δ 0.0 ppm, against which all other chemical shifts are measured.
-
Transfer and Filtering: To remove any particulate matter that can degrade spectral resolution, filter the solution into a high-quality 5 mm NMR tube.[10] This can be done by passing the solution through a small plug of cotton or glass wool in a Pasteur pipette.[6]
-
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to optimize its homogeneity, which is critical for sharp spectral lines.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).
-
A Comparative Framework: Orthogonal Analytical Techniques
While ¹H NMR is exceptionally powerful, relying on a single technique is insufficient for the complete structural validation required in regulated environments like drug development. Orthogonal methods that probe different molecular properties are essential for unambiguous confirmation.[11][12]
¹³C NMR Spectroscopy
-
Principle & Insight: This technique observes the carbon nuclei, providing direct information about the carbon skeleton. It reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons and one each for the benzylic and methoxy carbons. Aromatic carbons typically resonate between δ 110-160 ppm.[3]
-
Performance Comparison: ¹³C NMR is less sensitive than ¹H NMR, often requiring a larger sample size (50-100 mg) or a longer acquisition time.[8][9] However, it perfectly complements ¹H NMR by confirming the carbon framework of the proposed structure.
Mass Spectrometry (MS)
-
Principle & Insight: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and, through fragmentation patterns, clues about the molecule's structure.[1] For this compound (C₈H₉ClO₂), the expected molecular ion peak would be at m/z 172.0, corresponding to the molecular weight of 172.61 g/mol .[13] The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) would result in a prominent M+2 peak, providing strong evidence for the presence of a chlorine atom.
-
Performance Comparison: MS is incredibly sensitive but does not provide the detailed connectivity information of NMR. It excels at confirming the molecular formula (especially with high-resolution MS) and identifying key structural motifs through predictable fragmentation, such as the loss of a hydroxyl or methoxy group.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle & Insight: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific chemical bonds.[12] It is an excellent technique for identifying the functional groups present.[1]
-
Performance Comparison: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:
-
A broad O-H stretch (~3200-3600 cm⁻¹) from the alcohol group.
-
C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic CH₂ and CH₃ groups (~2850-3000 cm⁻¹).[15]
-
C=C stretching from the aromatic ring (~1450-1600 cm⁻¹).
-
A strong C-O stretching band (~1000-1300 cm⁻¹) for the alcohol and ether linkages.
-
A C-Cl stretching band in the fingerprint region (~600-800 cm⁻¹).
FTIR is fast and requires minimal sample, but it provides little information about the overall molecular architecture or the relative positions of the functional groups.
-
Integrated Workflow for Structural Validation
A robust structural validation strategy integrates these techniques in a logical sequence. ¹H NMR is typically the first step after synthesis and purification to quickly assess whether the target molecule has been formed. If the spectrum is consistent with the expected structure, complementary analyses are performed for confirmation.
Figure 1. An integrated workflow for the structural validation of a synthesized organic compound.
Conclusion
References
- 1. rroij.com [rroij.com]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. acdlabs.com [acdlabs.com]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 13. calpaclab.com [calpaclab.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. echemi.com [echemi.com]
A Comparative Guide to the Synthesis of (4-Chloro-3-methoxyphenyl)methanol for Researchers and Drug Development Professionals
(4-Chloro-3-methoxyphenyl)methanol is a key building block in the synthesis of a variety of pharmacologically active molecules. Its substituted phenyl ring makes it a valuable intermediate in the development of new therapeutic agents. The efficient and scalable synthesis of this alcohol is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides an in-depth comparison of three common synthetic routes to this compound, offering a critical evaluation of their respective advantages and disadvantages, supported by detailed experimental protocols and comparative data.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several distinct chemical transformations. The choice of the optimal route depends on a multitude of factors, including the availability and cost of starting materials, desired scale of production, yield, purity requirements, and safety considerations. In this guide, we will explore and compare the following three primary synthetic pathways:
-
Reduction of 4-Chloro-3-methoxybenzoic Acid: A direct approach involving the reduction of the corresponding carboxylic acid.
-
Reduction of 4-Chloro-3-methoxybenzaldehyde: A classic and often high-yielding method utilizing the reduction of the aldehyde.
-
Grignard Reaction with a Formaldehyde Source: A carbon-carbon bond-forming strategy employing an organometallic reagent.
A fourth potential route, the synthesis via 4-chloro-3-methoxybenzyl chloride, is a two-step process that often begins with the corresponding toluene derivative. This pathway, involving radical chlorination followed by hydrolysis, is generally less direct and can present challenges in controlling selectivity, and thus will be mentioned briefly but not detailed as a primary recommended route.
Comparative Analysis of Synthetic Routes
The following table provides a summary of the key parameters for the three primary synthetic routes to this compound.
| Parameter | Route 1: Reduction of Carboxylic Acid | Route 2: Reduction of Aldehyde | Route 3: Grignard Reaction |
| Starting Material | 4-Chloro-3-methoxybenzoic acid | 4-Chloro-3-methoxybenzaldehyde | 1-Bromo-4-chloro-2-methoxybenzene |
| Key Reagents | LiAlH₄ or BH₃·THF | NaBH₄ | Mg, Formaldehyde (or equivalent) |
| Typical Yield | 71% (LiAlH₄)[1], 99% (BH₃·THF)[1] | High (typically >90%) | Moderate to High |
| Reaction Time | 2-3 hours[1] | 1-4 hours | Several hours |
| Scalability | Good, but LiAlH₄ requires careful handling | Excellent | Good, with safety considerations |
| Safety Concerns | LiAlH₄ is pyrophoric and reacts violently with water[2][3]. | NaBH₄ is a relatively safe reducing agent[4]. | Grignard reagents are highly reactive and moisture-sensitive[5][6]. Formaldehyde is a suspected carcinogen. |
| Substrate Scope | Limited by the availability of the carboxylic acid | Limited by the availability of the aldehyde | Versatile, dependent on the availability of the corresponding aryl halide |
Route 1: Reduction of 4-Chloro-3-methoxybenzoic Acid
This route offers a direct conversion of the commercially available 4-Chloro-3-methoxybenzoic acid to the target alcohol. The choice of reducing agent is critical to the success of this transformation.
Mechanistic Insight
The reduction of a carboxylic acid to a primary alcohol is a four-electron reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are required for this transformation[7][8]. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids directly[3][9].
The mechanism with LiAlH₄ involves the initial deprotonation of the carboxylic acid to form a lithium carboxylate salt and hydrogen gas. The carboxylate is then reduced by the aluminum hydride species to a tetrahedral intermediate, which subsequently collapses to an aldehyde. The aldehyde is then rapidly reduced to the corresponding alkoxide, which is protonated upon aqueous workup to yield the primary alcohol.
dot graph "LiAlH4_Reduction_of_Carboxylic_Acid" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption="LiAlH₄ reduction of a carboxylic acid to a primary alcohol."
Experimental Protocols
Method A: Using Lithium Aluminum Hydride (LiAlH₄)
-
To a stirred solution of 4-chloro-3-methoxybenzoic acid (1.12 g, 5.98 mmol) in anhydrous tetrahydrofuran (30 mL) under a nitrogen atmosphere and cooled in an ice bath, slowly add a 1.0 M solution of lithium aluminum hydride in tetrahydrofuran (7.18 mL, 7.18 mmol) over approximately 5 minutes.[1]
-
Maintain the ice bath and continue stirring the reaction mixture for 2 hours.
-
Upon completion of the reaction (monitored by TLC), quench the reaction by the slow, dropwise addition of water (0.27 mL), followed by a 15% aqueous sodium hydroxide solution (0.27 mL), and finally water (0.82 mL).[1]
-
Filter the resulting suspension and wash the collected solid with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound as a colorless oil (737 mg, 71% yield).[1]
Method B: Using Borane-Tetrahydrofuran Complex (BH₃·THF)
-
To a solution of 4-chloro-3-methoxybenzoic acid (4.88 g, 26.2 mmol) in anhydrous tetrahydrofuran (50 mL), add borane-THF complex (52 mL of a 1M solution in THF, 52 mmol) via an addition funnel over 10 minutes.[1]
-
Reflux the reaction mixture for 2 hours.
-
After cooling, extract the mixture with ethyl acetate.
-
Wash the organic layer with water, 5% aqueous Na₂CO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to give this compound (4.5 g, 99% yield).[1]
Route 2: Reduction of 4-Chloro-3-methoxybenzaldehyde
The reduction of an aldehyde to a primary alcohol is a fundamental and highly efficient transformation in organic synthesis. This route benefits from the high reactivity of the aldehyde functional group towards mild reducing agents.
Mechanistic Insight
The reduction of an aldehyde with sodium borohydride (NaBH₄) is a two-electron reduction. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate, which is then protonated by the solvent (typically an alcohol like methanol or ethanol) during the workup to yield the primary alcohol.
dot graph "NaBH4_Reduction_of_Aldehyde" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption="NaBH₄ reduction of an aldehyde to a primary alcohol."
Experimental Protocol
-
Dissolve 4-chloro-3-methoxybenzaldehyde (1.0 g, 5.86 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add sodium borohydride (0.27 g, 7.03 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully add 1 M hydrochloric acid dropwise to quench the excess NaBH₄ and neutralize the solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.
Route 3: Grignard Reaction with a Formaldehyde Source
This approach involves the formation of a new carbon-carbon bond by reacting an organomagnesium (Grignard) reagent with formaldehyde or a formaldehyde equivalent. This route is particularly useful when the corresponding aryl halide is more readily available or cost-effective than the aldehyde or carboxylic acid.
Mechanistic Insight
The Grignard reaction begins with the formation of an organomagnesium halide (Grignard reagent) from an aryl halide and magnesium metal in an anhydrous ether solvent. The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon then attacks the electrophilic carbonyl carbon of formaldehyde. The resulting magnesium alkoxide is subsequently hydrolyzed in an acidic workup to yield the primary alcohol[10].
dot graph "Grignard_Reaction_with_Formaldehyde" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption="Grignard synthesis of a primary alcohol using formaldehyde."
Experimental Protocol
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (0.17 g, 7.0 mmol).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 1-bromo-4-chloro-2-methoxybenzene (1.12 g, 5.0 mmol) in anhydrous tetrahydrofuran (10 mL).
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed.
-
Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly bubble gaseous formaldehyde (generated by heating paraformaldehyde) through the solution or add a solution of paraformaldehyde in anhydrous THF.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion
Each of the discussed synthetic routes to this compound presents a viable option for researchers and drug development professionals.
-
Route 1 (Reduction of Carboxylic Acid) is a direct method when the benzoic acid derivative is readily available. The use of the borane-THF complex offers an excellent yield, making it a highly attractive option. However, the handling of pyrophoric LiAlH₄ requires stringent safety precautions.
-
Route 2 (Reduction of Aldehyde) is arguably the most straightforward and scalable method, often providing high yields with a relatively safe and inexpensive reducing agent like sodium borohydride. The primary limitation is the availability and cost of the starting aldehyde.
-
Route 3 (Grignard Reaction) provides a versatile approach for carbon-carbon bond formation and is particularly useful if the corresponding aryl halide is the most accessible precursor. This route requires careful control of anhydrous conditions and presents safety challenges associated with Grignard reagents and formaldehyde.
The selection of the most appropriate synthetic route will ultimately be guided by a careful consideration of the specific requirements of the project, including cost, scale, safety, and available starting materials. For general laboratory-scale synthesis where the aldehyde is available, the reduction with sodium borohydride is often the preferred method due to its simplicity, high yield, and safety profile. For larger-scale syntheses or when the benzoic acid is the more economical starting material, reduction with the borane-THF complex is a highly efficient alternative.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. byjus.com [byjus.com]
- 3. nbinno.com [nbinno.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. acs.org [acs.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. differencebetween.com [differencebetween.com]
- 9. quora.com [quora.com]
- 10. cerritos.edu [cerritos.edu]
A Comparative Guide to HPLC Methods for Purity Assessment of (4-Chloro-3-methoxyphenyl)methanol
In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. (4-Chloro-3-methoxyphenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its purity assessment are critical.
This guide provides an in-depth comparison of three chromatographic methods for determining the purity of this compound: a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, a high-throughput Ultra-Performance Liquid Chromatography (UPLC) method, and an orthogonal Gas Chromatography with Flame Ionization Detection (GC-FID) method. The selection of an appropriate analytical method depends on various factors, including the specific requirements for resolution, sensitivity, analysis time, and available instrumentation.
The Criticality of Purity in this compound
The synthesis of this compound can introduce various impurities, including starting materials, by-products, and degradation products. For instance, a common synthetic route involves the reduction of 4-chloro-3-methoxybenzaldehyde. Incomplete reaction could leave residual aldehyde, while over-reduction or side reactions could generate other related substances. The presence of these impurities, even in trace amounts, can have significant implications for the stability and safety of the final API. Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for the identification and quantification of impurities in drug substances.[1][2][3][4]
Method 1: Primary Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness in separating a wide range of compounds.[5][6] For this compound, a C18 column is an excellent starting point due to the compound's aromatic nature and moderate polarity.
Rationale for Method Design
The selection of a C18 stationary phase is based on the hydrophobic interactions between the non-polar octadecyl chains and the aromatic ring of the analyte. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, allows for the elution of the compound from the column. The inclusion of a buffer is generally recommended to ensure pH control and improve peak shape, especially if any ionizable impurities are present. The UV detector is chosen based on the chromophoric nature of the benzene ring in the analyte, which is expected to have a strong absorbance in the UV region, likely around 270-280 nm.[7]
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase (30:70 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC Method Development and Validation.
Method 2: High-Throughput Analysis by Ultra-Performance Liquid Chromatography (UPLC)
For laboratories requiring faster analysis times and higher resolution, UPLC presents a significant advantage over traditional HPLC.[5] By utilizing columns packed with sub-2 µm particles, UPLC systems can operate at higher linear velocities without sacrificing efficiency, leading to dramatically shorter run times.[8]
Rationale for UPLC Adaptation
The principles of separation in UPLC are the same as in HPLC, but the smaller particle size necessitates instrumentation capable of handling higher backpressures. The primary benefit for purity analysis is the enhanced resolution, which can reveal trace-level impurities that might co-elute with the main peak in an HPLC separation. This is particularly valuable during process development and for stability studies where a comprehensive impurity profile is essential.
Experimental Protocol: UPLC
-
Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) or tunable UV (TUV) detector.
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 70% B
-
2.5-3.0 min: 70% B
-
3.0-3.1 min: 70% to 30% B
-
3.1-4.0 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase to a final concentration of approximately 0.5 mg/mL.
Method 3: Orthogonal Purity Verification by Gas Chromatography (GC-FID)
Gas chromatography is an excellent orthogonal technique to HPLC for purity analysis, particularly for volatile and semi-volatile compounds. As this compound is a substituted benzyl alcohol, it is amenable to GC analysis.[9][10][11][12][13] An orthogonal method uses a different separation principle, providing a higher degree of confidence in the purity assessment.
Rationale for GC-FID Method
The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within the column. The Flame Ionization Detector (FID) is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon, making it suitable for purity determination where the identity of all impurities may not be known. This method is particularly useful for detecting non-chromophoric or highly volatile impurities that may not be well-retained or detected by RP-HPLC with UV detection.
Experimental Protocol: GC-FID
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in methanol or dichloromethane to a final concentration of approximately 1 mg/mL.
Comparative Performance Analysis
The choice between these three methods will depend on the specific analytical needs. The following table summarizes the key performance characteristics of each technique for the purity assessment of this compound.
| Parameter | RP-HPLC | UPLC | GC-FID |
| Typical Analysis Time | ~30 minutes | ~4 minutes | ~20 minutes |
| Principle of Separation | Partition chromatography based on polarity | Partition chromatography based on polarity | Partition chromatography based on volatility and polarity |
| Resolution | Good | Excellent | Very Good |
| Relative Sensitivity | Moderate (UV detection) | High (narrower peaks) | High (FID for hydrocarbons) |
| Solvent Consumption | High | Low | Very Low (only for sample prep) |
| Orthogonality to RP-HPLC | N/A | Low | High |
| Instrumentation Cost | Moderate | High | Moderate |
| Best Suited For | Routine QC, method robustness | High-throughput screening, complex impurity profiling | Orthogonal confirmation, analysis of volatile impurities |
Conclusion
For the routine quality control and purity assessment of this compound, the developed RP-HPLC method offers a robust and reliable solution that can be readily implemented in most pharmaceutical laboratories. It provides a good balance of resolution, sensitivity, and analysis time.
The UPLC method serves as a superior alternative when higher throughput and enhanced resolution are required. Its ability to rapidly resolve complex mixtures makes it ideal for in-depth impurity profiling during process development and for time-critical analyses.
The GC-FID method is an invaluable orthogonal technique. Its different separation mechanism provides a high degree of confidence in the purity results obtained by liquid chromatography. It is particularly adept at detecting volatile and non-UV active impurities that might be missed by HPLC or UPLC.
Ultimately, a comprehensive purity assessment strategy for this compound may involve the use of the RP-HPLC method for routine release testing, with the UPLC method employed for faster in-process controls and the GC-FID method for orthogonal verification and the investigation of any out-of-specification results. All methods must be validated according to the principles outlined in ICH Q2(R1) to ensure they are fit for their intended purpose.[1][2][3][4][14] Furthermore, any adjustments to established pharmacopeial methods should adhere to the guidelines set forth in USP General Chapter <621>.[15][16][17][18][19]
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. tandfonline.com [tandfonline.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. rsc.org [rsc.org]
- 10. series.publisso.de [series.publisso.de]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. Allowed Adjustments to USP Methods - Tips & Suggestions [mtc-usa.com]
- 16. glsciences.cn [glsciences.cn]
- 17. Understanding USP Chapter 621: HPLC Method Guidelines [phenomenex.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. agilent.com [agilent.com]
A Comparative Guide to Alternative Reagents for the Synthesis of (4-Chloro-3-methoxyphenyl)methanol
Introduction
(4-Chloro-3-methoxyphenyl)methanol is a valuable substituted benzyl alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The presence of the chloro and methoxy groups on the aromatic ring provides specific steric and electronic properties, making it an important building block for targeted molecular architectures. The efficient and selective synthesis of this alcohol is therefore of considerable interest to researchers in medicinal and process chemistry.
The primary challenge in its synthesis lies in the selective reduction of a carbonyl or carboxyl group without affecting the sensitive chloro-substituent on the aromatic ring. This guide provides an in-depth comparison of common and alternative synthetic strategies, starting from two principal precursors: 4-chloro-3-methoxybenzaldehyde and 4-chloro-3-methoxybenzoic acid (or its corresponding ester). We will delve into the mechanistic rationale behind reagent selection, provide validated experimental protocols, and present comparative data to guide researchers in choosing the optimal method for their specific laboratory context, scale, and safety capabilities.
Synthetic Strategy 1: Reduction from Carboxylic Acid and Ester Precursors
The synthesis of this compound from 4-chloro-3-methoxybenzoic acid or its methyl ester is a common route, particularly when the acid is the more accessible starting material. This pathway necessitates the use of powerful reducing agents capable of converting a carboxylic acid or ester functionality to a primary alcohol.
Workflow: Carboxylic Acid/Ester Reduction
Caption: Synthetic pathways from 4-chloro-3-methoxybenzoic acid.
Reagent Comparison for Carboxylic Acid/Ester Reduction
-
Expertise & Experience: Lithium aluminum hydride (LiAlH₄ or LAH) is a potent, non-selective hydride donor and is often the reagent of choice for the complete reduction of esters and carboxylic acids to primary alcohols.[1] Its high reactivity stems from the polarized Al-H bond, which delivers a nucleophilic hydride (H⁻) to the electrophilic carbonyl carbon. For esters, the mechanism involves a two-step hydride addition: the first addition forms a tetrahedral intermediate which then collapses to an aldehyde (which is more reactive than the starting ester), and this aldehyde is immediately reduced by a second equivalent of hydride to form the primary alkoxide.[2] Due to its extreme reactivity with protic sources, LAH reactions demand strictly anhydrous conditions and a careful, staged workup procedure to quench residual reagent safely.
-
Trustworthiness (Self-Validating Protocol): The reaction progress can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot and the appearance of the more polar alcohol product. A successful reaction yields the target alcohol cleanly, with the main byproduct being the alcohol from the ester's alkoxy group (methanol, in the case of a methyl ester).[2]
-
Experimental Protocol: LiAlH₄ Reduction of Methyl 4-chloro-3-methoxybenzoate
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Preparation: Suspend Lithium Aluminum Hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) and cool the slurry to 0 °C using an ice bath.
-
Substrate Addition: Dissolve Methyl 4-chloro-3-methoxybenzoate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LAH slurry via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add dropwise: (i) X mL of water, (ii) X mL of 15% aqueous NaOH, and (iii) 3X mL of water, where X is the mass of LAH in grams.
-
Workup: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.
-
-
Expertise & Experience: Borane-dimethyl sulfide (BH₃∙SMe₂) is a more selective strong reducing agent compared to LAH. While it readily reduces carboxylic acids, its reaction with esters is generally slower, particularly for aromatic esters.[1] This difference in reactivity can be advantageous in molecules with multiple functional groups. Borane is less basic than LAH, which can be beneficial for substrates with sensitive stereocenters or base-labile groups. The reagent is also easier and safer to handle than solid LAH.
-
Trustworthiness (Self-Validating Protocol): The reaction is typically clean, with progress monitored by TLC. The workup is simpler than for LAH, usually involving a simple methanolic quench to destroy excess borane, followed by standard extraction.
-
Experimental Protocol: BH₃∙SMe₂ Reduction of 4-Chloro-3-methoxybenzoic Acid
-
Setup: Under an inert atmosphere, add 4-Chloro-3-methoxybenzoic acid (1.0 equivalent) to a dry round-bottom flask with a magnetic stirrer and dissolve it in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add BH₃∙SMe₂ (approximately 2.0 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-16 hours, monitoring by TLC.[1]
-
Quenching: Cool the reaction to 0 °C and slowly add methanol dropwise until gas evolution ceases.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be further purified by chromatography.
-
Data Summary: Comparison of Strong Reducing Agents
| Reagent | Substrate | Reactivity | Selectivity | Safety & Handling | Typical Yield |
| LiAlH₄ | Ester/Acid | Very High | Low (reduces most polar π-bonds) | Pyrophoric; requires anhydrous conditions and careful quenching. | >90%[3] |
| BH₃∙SMe₂ | Ester/Acid | High (slower with esters) | Moderate (milder than LAH) | Toxic and odorous, but easier to handle than LAH. | 85-95% |
Synthetic Strategy 2: Reduction from Aldehyde Precursor
Starting from 4-chloro-3-methoxybenzaldehyde is arguably the most efficient and widely used strategy. Aldehydes are significantly more reactive towards nucleophilic attack than esters or carboxylic acids, allowing for the use of much milder and more selective reducing agents. This approach minimizes the risk of side reactions, simplifies the workup procedure, and is often more environmentally benign.
Workflow: Aldehyde Reduction
References
A Comparative Guide to the Bioactivity of (4-Chloro-3-methoxyphenyl)methanol Derivatives
This guide provides a comprehensive comparison of the biological activities of various derivatives of (4-Chloro-3-methoxyphenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes findings from multiple studies to offer an in-depth perspective on the therapeutic potential of this chemical scaffold. We will explore a range of bioactivities, including anticancer, antimicrobial, and antiviral effects, supported by experimental data and detailed methodologies.
Introduction to the this compound Scaffold
The this compound moiety serves as a versatile scaffold in medicinal chemistry. The presence of a chloro group and a methoxy group on the phenyl ring significantly influences the electronic and lipophilic properties of the molecule, which in turn can modulate its interaction with biological targets. This guide will delve into how modifications of the methanol group, leading to various derivatives such as esters, amides, and heterocyclic compounds, impact their biological efficacy.
Comparative Bioactivity Analysis
The derivatives of this compound have been investigated for a variety of biological activities. Below, we compare the performance of different classes of these derivatives.
Anticancer Activity
Several studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines.
One notable compound, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) , demonstrated significant anticancer activity.[1] This compound exhibited promising activity against non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, and breast cancer cell lines.[1]
.
Caption: Proposed mechanism of anticancer action for oxadiazole derivatives.
Table 1: Comparative Anticancer Activity of Selected Derivatives
| Derivative Class | Specific Compound Example | Cancer Cell Line | Activity Metric (e.g., PGI) | Reference |
| Oxadiazole Analogue | 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-19 (CNS Cancer) | 65.12 | [1] |
| Oxadiazole Analogue | 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | NCI-H460 (Non-Small Cell Lung) | 55.61 | [1] |
| Oxadiazole Analogue | 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-75 (CNS Cancer) | 54.68 | [1] |
Antimicrobial and Antifungal Activity
The structural motif of a halogenated and methoxylated phenyl ring is also prevalent in compounds with antimicrobial and antifungal properties. While direct derivatives of this compound are not extensively reported in this context, structurally related compounds provide valuable insights.
For example, a study on fatty acid derived 4-methoxybenzylamides demonstrated significant antimicrobial potency.[2] Although not containing a chloro- group, these findings suggest that amide derivatives of the core scaffold could be promising antimicrobial agents. Similarly, the antifungal activity of various benzophenone derivatives has been evaluated against a range of phytopathogenic fungi, with substitutions on the benzophenone core influencing efficacy.[3]
A series of synthesized oxime esters also showed that compounds with an electron-donating group in the para position of the aryl ring confer the highest antifungal activity.[4]
Table 2: Antimicrobial and Antifungal Activity of Structurally Related Compounds
| Compound Class | Specific Compound Example | Target Organism | Activity Metric | Reference |
| Fatty Acid Amide | N-(4-methoxybenzyl)undec-10-enamide | E. coli, A. tumefaciens | MIC, MKC | [2] |
| Benzophenone Derivative | 4-Morpholino substituted benzophenone | Alternaria solani, Botrytis cinerea | % Inhibition at 50 µg/mL | [3] |
| Oxime Ester | Ester of 3-ethoxy-4-hydroxybenzaldehyde oxime | Rhizoctonia bataticola, Fusarium udum | In vitro antifungal activity | [4] |
Antiviral Activity
A novel benzamide derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) , which shares structural similarities with our core compound, has been synthesized and shown to be a potent inhibitor of both wild-type and drug-resistant Hepatitis B Virus (HBV).[5][6] This compound exhibited higher anti-HBV activity than the reference drug lamivudine.[5][6] The proposed mechanism of action involves increasing the intracellular levels of APOBEC3G (A3G), a known inhibitor of HBV replication.[5]
.
Caption: Proposed antiviral mechanism of IMB-0523 against HBV.
Table 3: Comparative Anti-HBV Activity
| Compound | Target | IC50 (µM) | Reference |
| IMB-0523 | Wild-type HBV | 1.99 | [5][6] |
| IMB-0523 | Drug-resistant HBV | 3.30 | [5][6] |
| Lamivudine (3TC) | Wild-type HBV | 7.37 | [5][6] |
| Lamivudine (3TC) | Drug-resistant HBV | > 440 | [5][6] |
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section details the methodologies for key bioactivity assays.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is based on the methodology used for evaluating the anticancer activity of novel oxadiazole analogues.[7]
-
Cell Culture: Human cancer cell lines (e.g., U-87 glioblastoma and MDA-MB-231 triple-negative breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then diluted with the culture medium to the desired concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antifungal Susceptibility Testing
This protocol is adapted from the mycelial growth inhibition assay used for benzophenone derivatives.[3]
-
Compound Preparation: Test compounds are dissolved in a suitable solvent like DMSO to create a stock solution.
-
Media Preparation: The stock solution is mixed with molten Potato Dextrose Agar (PDA) to achieve the desired final concentration (e.g., 50 µg/mL). Control plates should contain the same concentration of the solvent.
-
Inoculation: A small disc of a young, actively growing fungal culture is placed in the center of the PDA plates containing the test compound.
-
Incubation: The plates are incubated at an appropriate temperature for the specific fungus until the fungal growth in the control plate reaches the edge of the plate.
-
Data Collection: The diameter of the fungal colony is measured in both the control and treated plates.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] * 100, where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treated group.[3]
.
Caption: Workflow for in vitro antifungal susceptibility testing.
Conclusion and Future Perspectives
The derivatives of this compound represent a promising class of compounds with a broad spectrum of biological activities. The reviewed studies demonstrate that modifications to the core structure can lead to potent anticancer, antimicrobial, and antiviral agents. The structure-activity relationships highlighted in this guide, such as the enhanced anticancer activity of oxadiazole derivatives and the potent anti-HBV activity of a specific benzamide derivative, provide a solid foundation for the rational design of new therapeutic agents.
Future research should focus on synthesizing and screening a wider range of derivatives to further elucidate the structure-activity relationships. In vivo studies are also crucial to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising compounds. The development of these derivatives could lead to novel and effective treatments for a variety of diseases.
References
- 1. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime | Semantic Scholar [semanticscholar.org]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to (4-Chloro-3-methoxyphenyl)methanol and Its Synthetic Precursors
A Comparative Analysis for Researchers in Synthetic Chemistry and Drug Development
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of molecules is paramount. This guide offers an in-depth spectroscopic comparison of (4-Chloro-3-methoxyphenyl)methanol and its common precursors, 4-chloro-3-methoxybenzaldehyde and 4-chloro-3-methoxybenzoic acid. Understanding the distinct spectral signatures of these compounds is crucial for reaction monitoring, purity assessment, and structural confirmation. This document provides not only the experimental data but also the underlying principles and practical methodologies for their synthesis and analysis, aimed at empowering researchers to navigate their synthetic pathways with confidence.
Introduction: The Chemical Context
This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of more complex biologically active molecules. Its precursors, an aldehyde and a carboxylic acid, represent key functional group transformations in organic synthesis. The journey from the oxidized precursors to the final alcohol product is a classic example of reduction reactions, each leaving a distinct spectroscopic footprint. This guide will dissect these footprints using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Synthetic Pathways and Experimental Protocols
The transformation of the precursors to this compound is achieved through standard reduction protocols. The choice of reducing agent is critical and depends on the starting material.
Reduction of 4-chloro-3-methoxybenzaldehyde
The reduction of an aldehyde to a primary alcohol is efficiently accomplished using a mild reducing agent like sodium borohydride (NaBH₄).[1][2][3] This reagent is selective for aldehydes and ketones, offering a high degree of functional group tolerance.[1][2]
Experimental Protocol: Synthesis of this compound from 4-chloro-3-methoxybenzaldehyde
-
Dissolution: In a round-bottom flask, dissolve 4-chloro-3-methoxybenzaldehyde (1.0 eq) in methanol.
-
Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of 1M hydrochloric acid (HCl) until the effervescence ceases and the pH is acidic.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel.
References
A Comparative Guide to the Synthesis of (4-Chloro-3-methoxyphenyl)methanol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the efficient and cost-effective synthesis of key intermediates is paramount. (4-Chloro-3-methoxyphenyl)methanol is a valuable building block in the development of various biologically active molecules. This guide provides an in-depth, objective comparison of the most common synthetic methodologies for its preparation, grounded in experimental data and practical insights to aid researchers in selecting the optimal route for their specific needs.
Introduction: The Significance of this compound
This compound serves as a crucial precursor in the synthesis of a range of compounds, including potential therapeutic agents and agrochemicals. The strategic placement of the chloro and methoxy substituents on the aromatic ring provides a versatile scaffold for further chemical modifications, influencing the pharmacokinetic and pharmacodynamic properties of the final products. Consequently, the ability to produce this intermediate with high purity and yield, while considering economic and environmental factors, is of significant interest to the scientific community.
This guide will dissect two primary and widely adopted synthetic strategies: the reduction of 4-chloro-3-methoxybenzoic acid and the reduction of 4-chloro-3-methoxybenzaldehyde. A brief discussion of a potential Grignard reaction-based approach is also included for a comprehensive overview.
Synthetic Strategies: A Head-to-Head Comparison
The choice of synthetic route is often a balance between the cost of starting materials, the efficacy and safety of reagents, reaction conditions, and the overall yield and purity of the desired product. Here, we evaluate the two main pathways to this compound.
Method 1: Reduction of 4-Chloro-3-methoxybenzoic Acid
This classical approach involves the reduction of a carboxylic acid to a primary alcohol. Due to the stability of the carboxylic acid functional group, a strong reducing agent is required.
Reaction Scheme:
In-Silico Modeling of (4-Chloro-3-methoxyphenyl)methanol Interactions: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, in-silico modeling has emerged as an indispensable tool, enabling researchers to predict and analyze molecular interactions with remarkable precision, thereby accelerating the identification and optimization of potential therapeutic agents.[1] This guide provides a comprehensive, in-depth comparison of key in-silico methodologies for characterizing the interactions of (4-Chloro-3-methoxyphenyl)methanol, a substituted benzyl alcohol derivative. Drawing upon field-proven insights, this document will navigate the causal logic behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
Introduction: The Significance of this compound and its Analogs
This compound belongs to the broader class of benzyl alcohols, compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Substituted benzyl alcohols have been investigated for their potential as tyrosinase inhibitors, relevant for dermatological applications, and as scaffolds for catechol-O-methyltransferase (COMT) inhibitors, which are critical in the treatment of neurological disorders such as Parkinson's disease.[2][3][4][5] The specific substitutions on the phenyl ring, in this case, a chloro and a methoxy group, can significantly influence the molecule's physicochemical properties and its binding affinity to biological targets.
This guide will utilize two primary biological targets to illustrate the comparative in-silico workflows: Tyrosinase and Catechol-O-methyltransferase (COMT) . By examining the interaction of this compound and its analogs with these enzymes, we can effectively compare and contrast the predictive power and utility of different computational approaches.
A Comparative Overview of In-Silico Modeling Techniques
The arsenal of in-silico tools available to researchers is vast and varied. For the purpose of this guide, we will focus on three core techniques that offer complementary insights into ligand-protein interactions: Molecular Docking, Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling.
| Technique | Primary Objective | Key Strengths | Limitations |
| Molecular Docking | Predicts the preferred binding orientation and affinity of a ligand to a protein's active site.[6] | Computationally efficient, suitable for high-throughput virtual screening of large compound libraries. | Often treats the protein as rigid, scoring functions can be inaccurate in predicting binding free energies.[7] |
| Molecular Dynamics (MD) | Simulates the time-dependent behavior of a molecular system, providing insights into conformational changes and stability.[6] | Accounts for protein flexibility and the explicit presence of solvent, offering a more realistic representation of the biological environment. | Computationally intensive, requires significant computational resources and time. |
| QSAR | Establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[8] | Can predict the activity of novel compounds without the need for a known protein structure, useful for toxicity prediction.[9][10] | Requires a dataset of compounds with known activities, predictive power is limited to the chemical space of the training set. |
The strategic application of these techniques in a hierarchical manner often yields the most comprehensive understanding of a molecule's behavior. A typical workflow might begin with molecular docking to rapidly screen a library of compounds and identify potential hits. Promising candidates can then be subjected to more rigorous MD simulations to validate their binding stability and explore dynamic interactions. Finally, QSAR models can be developed to refine our understanding of the structure-activity landscape and guide the design of more potent and specific analogs.
Experimental Workflow: A Step-by-Step Guide
This section provides detailed protocols for each of the core in-silico techniques discussed. These protocols are designed to be self-validating, with clear checkpoints and criteria for assessing the quality of the results.
Molecular Docking with AutoDock Vina
Molecular docking is a computationally inexpensive method to predict the binding pose and affinity of a ligand to a protein.[11] AutoDock Vina is a widely used open-source docking program.[11]
Protocol:
-
Preparation of the Receptor:
-
Obtain the 3D crystal structure of the target protein (e.g., Tyrosinase, PDB ID: 2Y9X; COMT, PDB ID: 1H1D) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges using AutoDock Tools.[12][13]
-
Save the prepared receptor in the PDBQT file format.
-
-
Preparation of the Ligand:
-
Obtain the 3D structure of this compound from a chemical database like PubChem.
-
Use a molecular modeling software to generate a 3D conformation and assign partial charges.
-
Define the rotatable bonds.
-
Save the prepared ligand in the PDBQT file format.
-
-
Grid Box Definition:
-
Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein. The dimensions of the grid box should be sufficient to allow the ligand to rotate and translate freely.
-
-
Running the Docking Simulation:
-
Use the AutoDock Vina command-line interface to run the docking simulation, specifying the prepared receptor and ligand files, and the grid box parameters.
-
-
Analysis of Results:
-
Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the top-ranked binding pose in a molecular visualization program (e.g., PyMOL, Chimera) to examine the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.[12]
-
DOT Script for Molecular Docking Workflow:
Caption: A streamlined workflow for performing molecular docking simulations.
Molecular Dynamics (MD) Simulations with GROMACS
MD simulations provide a dynamic view of ligand-protein interactions, accounting for the flexibility of both molecules and the surrounding solvent.[14] GROMACS is a versatile and high-performance open-source MD simulation package.[15][16]
Protocol:
-
System Preparation:
-
Start with the top-ranked docked pose of the ligand-protein complex from the molecular docking step.
-
Use the GROMACS pdb2gmx tool to generate a topology file for the protein using a suitable force field (e.g., AMBER, CHARMM).[15]
-
Generate a topology file for the ligand using a parameterization server like CGenFF or ACPYPE.
-
Combine the protein and ligand topologies.
-
-
Solvation and Ionization:
-
Create a simulation box and solvate the complex with a chosen water model (e.g., TIP3P).
-
Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength using the genion tool.[15]
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT (constant Number of particles, Volume, and Temperature): Equilibrate the temperature of the system.
-
NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure and density of the system.
-
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to allow for the system to reach equilibrium and for meaningful conformational sampling.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to calculate various properties, such as:
-
Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Hydrogen bond analysis to quantify the persistence of specific interactions.
-
Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA) to estimate the binding affinity.
-
-
DOT Script for Molecular Dynamics Workflow:
Caption: A comprehensive workflow for conducting molecular dynamics simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are statistical models that relate the chemical structures of a set of molecules to their biological activities.[8][17][18]
Protocol:
-
Data Collection and Curation:
-
Compile a dataset of structurally related compounds with experimentally determined biological activity data (e.g., IC50 values for tyrosinase inhibition). This dataset should include this compound and its analogs.
-
Ensure the data is consistent and reliable.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., hydrophobicity, electronic properties, steric properties). This can be done using software like PaDEL-Descriptor or Mordred.
-
-
Data Splitting:
-
Divide the dataset into a training set and a test set. The training set will be used to build the QSAR model, and the test set will be used to evaluate its predictive performance.
-
-
Model Building:
-
Use a statistical method (e.g., multiple linear regression, partial least squares, random forest) to build a mathematical model that relates the calculated descriptors to the biological activity.
-
-
Model Validation:
-
Validate the QSAR model using both internal (e.g., cross-validation) and external (using the test set) validation techniques. Key statistical parameters to assess model quality include the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE).
-
-
Prediction and Interpretation:
-
Use the validated QSAR model to predict the activity of new, untested compounds.
-
Interpret the model to understand which molecular descriptors are most important for the observed biological activity, providing insights for the design of new analogs.
-
DOT Script for QSAR Modeling Workflow:
Caption: A systematic workflow for developing and validating QSAR models.
Comparative Analysis: Interpreting the Data
To provide a practical comparison, let's consider a hypothetical scenario where we are evaluating this compound and a set of its analogs as potential tyrosinase inhibitors.
Table 1: Comparison of In-Silico Predictions and Experimental Data for Tyrosinase Inhibitors
| Compound | Molecular Docking (Binding Affinity, kcal/mol) | MD Simulation (Binding Free Energy, kcal/mol) | QSAR Prediction (pIC50) | Experimental Data (pIC50) |
| This compound | -6.8 | -8.2 ± 0.5 | 5.1 | 5.3 |
| 4-Hydroxybenzyl alcohol | -6.2 | -7.5 ± 0.6 | 4.8 | 4.9[2] |
| 2,4-Dichlorobenzyl alcohol | -7.1 | -8.9 ± 0.4 | 5.5 | 5.6 |
| 3,4-Dichlorobenzyl alcohol | -7.0 | -8.7 ± 0.5 | 5.4 | 5.5 |
Analysis of the Comparative Data:
-
Molecular Docking: The docking scores provide a rapid initial ranking of the compounds. In this hypothetical case, 2,4-dichlorobenzyl alcohol shows the highest predicted binding affinity.
-
Molecular Dynamics: The binding free energies calculated from MD simulations generally correlate with the docking scores but provide a more refined and often more accurate estimation of binding affinity, along with insights into the stability of the ligand-protein complex over time.
-
QSAR: The QSAR model, built upon a larger dataset of benzyl alcohol derivatives, can predict the pIC50 values with good accuracy, as demonstrated by the close agreement with the experimental data.
-
Experimental Validation: Ultimately, all in-silico predictions must be validated by experimental data. The close correlation between the predicted and experimental pIC50 values in our hypothetical example would lend confidence to the predictive power of our in-silico models.
Conclusion and Future Directions
This guide has provided a comprehensive comparison of key in-silico modeling techniques for studying the interactions of this compound. By leveraging the complementary strengths of molecular docking, molecular dynamics simulations, and QSAR modeling, researchers can gain a multi-faceted understanding of a molecule's biological activity. The provided protocols offer a robust framework for conducting these computational experiments with scientific rigor.
The future of in-silico drug discovery lies in the integration of these methods with artificial intelligence and machine learning, which can further enhance the accuracy and speed of prediction. As computational power continues to grow, we can expect these in-silico approaches to play an even more central role in the development of novel therapeutics.
References
- 1. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 2. Inhibitory effect of p-hydroxybenzyl alcohol on tyrosinase activity and melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Catechol-O-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Difference between Molecular Docking and Molecular Dynamics Simulation - Creative Proteomics [iaanalysis.com]
- 7. ijrpr.com [ijrpr.com]
- 8. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based QSAR Models to Predict Repeat Dose Toxicity Points of Departure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. bioinformaticsreview.com [bioinformaticsreview.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. m.youtube.com [m.youtube.com]
- 14. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
- 15. compchems.com [compchems.com]
- 16. GROMACS Tutorials [mdtutorials.com]
- 17. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 18. toxicology.org [toxicology.org]
A Researcher's Guide to the Analytical Cross-Verification of (4-Chloro-3-methoxyphenyl)methanol
Abstract
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation and purity assessment of novel or specialized chemical entities are paramount. This guide provides a comprehensive framework for the analytical cross-verification of (4-Chloro-3-methoxyphenyl)methanol (CAS No. 86188-45-6). A notable challenge in the analytical characterization of this compound is the current scarcity of consolidated, peer-reviewed spectral data in readily accessible literature. Consequently, this guide adopts a dual approach: it furnishes detailed, field-tested protocols for acquiring experimental data via Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It concurrently provides a comparative analysis based on established theoretical principles and spectral data from structurally analogous compounds. This document is intended to serve as a robust methodological template for researchers, enabling them to confidently validate their synthesized or procured this compound.
Introduction: The Imperative of Analytical Rigor
This compound is a substituted benzyl alcohol derivative with potential applications as a building block in the synthesis of more complex pharmaceutical agents. Its precise chemical structure, characterized by a chloro and a methoxy substituent on the phenyl ring, necessitates careful analytical confirmation to ensure the integrity of subsequent research and development endeavors. The absence of a comprehensive, citable repository of its analytical data underscores the importance of rigorous in-house verification. This guide is structured to empower researchers to generate and interpret their own analytical data, thereby establishing a reliable benchmark for this compound.
The causality behind employing a multi-technique approach lies in the complementary nature of the information each method provides. NMR spectroscopy elucidates the carbon-hydrogen framework and the electronic environment of the nuclei, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern, collectively providing a holistic and self-validating analytical profile.
Experimental Workflow for Analytical Verification
The following diagram outlines the logical flow of experiments for the comprehensive characterization of this compound.
Caption: Workflow for the analytical verification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, but DMSO-d₆ can be advantageous for its ability to resolve hydroxyl proton signals.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required compared to ¹H NMR (typically 1024 or more).
-
Set the spectral width to encompass the expected range for aromatic and aliphatic carbons (e.g., 0-200 ppm).
-
Expected vs. Literature ¹H NMR Data
| Proton Environment | Expected Chemical Shift (δ, ppm) in CDCl₃ | Expected Multiplicity | Expected Integration |
| -OH | 1.5 - 3.0 (variable) | Singlet (broad) | 1H |
| -CH₂OH | ~4.6 | Singlet | 2H |
| -OCH₃ | ~3.9 | Singlet | 3H |
| Aromatic H (adjacent to -CH₂OH) | ~7.2 | Doublet | 1H |
| Aromatic H (adjacent to -Cl) | ~7.3 | Doublet | 1H |
| Aromatic H (between -OCH₃ and -Cl) | ~6.8 | Doublet of Doublets | 1H |
Note: Expected chemical shifts are estimations based on standard NMR principles and data from analogous compounds. Actual experimental values may vary slightly.
Expected vs. Literature ¹³C NMR Data
| Carbon Environment | Expected Chemical Shift (δ, ppm) in CDCl₃ |
| -CH₂OH | ~64 |
| -OCH₃ | ~56 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-Cl | ~130 |
| Aromatic C-OCH₃ | ~155 |
| Aromatic C-CH₂OH | ~140 |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule.
Experimental Protocol for IR Analysis
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. ATR is often simpler, requiring only the placement of the solid sample directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
Expected vs. Literature IR Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |
| O-H (alcohol) | 3200 - 3600 | Broad, strong |
| C-H (aromatic) | 3000 - 3100 | Sharp, medium |
| C-H (aliphatic) | 2850 - 3000 | Sharp, medium |
| C=C (aromatic) | 1450 - 1600 | Medium to strong |
| C-O (alcohol) | 1000 - 1260 | Strong |
| C-O (ether) | 1000 - 1300 | Strong |
| C-Cl | 600 - 800 | Medium to strong |
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.
Experimental Protocol for MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak.
Expected vs. Literature MS Data
| Parameter | Expected Value |
| Molecular Formula | C₈H₉ClO₂ |
| Molecular Weight | 172.61 g/mol |
| Expected [M]+ | m/z 172 (with a characteristic M+2 isotope peak for chlorine at ~3:1 ratio) |
| Key Fragments | [M-H₂O]+ (m/z 154), [M-CH₂OH]+ (m/z 141), [M-OCH₃]+ (m/z 141) |
Melting Point Determination
The melting point is a fundamental physical property that can indicate the purity of a crystalline solid.
Experimental Protocol for Melting Point Determination
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Instrumentation: A calibrated melting point apparatus.
-
Measurement: Heat the sample slowly (1-2 °C/min) and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
Expected Melting Point
Conclusion: A Framework for Confidence
The analytical cross-verification of this compound, while currently hampered by a lack of consolidated literature data, can be approached with a high degree of scientific rigor. By systematically applying the experimental protocols and comparative frameworks detailed in this guide, researchers can confidently establish the identity and purity of their material. The congruence of data from NMR, IR, and MS, coupled with a sharp melting point, provides a self-validating system for the comprehensive characterization of this important chemical building block. It is our hope that this guide will not only serve as a practical tool but also encourage the publication and dissemination of analytical data for such specialized compounds, thereby enriching the collective knowledge of the scientific community.
Safety Operating Guide
Navigating the Disposal of (4-Chloro-3-methoxyphenyl)methanol: A Guide for the Modern Laboratory
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. (4-Chloro-3-methoxyphenyl)methanol, a halogenated aromatic alcohol, requires meticulous disposal procedures to safeguard both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in scientific principles and regulatory compliance.
Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense
Table 1: Hazard Profile and Recommended Personal Protective Equipment
| Hazard Category | Potential Effects | Recommended PPE |
| Skin Irritation/Corrosion | Causes skin irritation[1][2]. | Chemically resistant gloves (e.g., nitrile, neoprene), lab coat, closed-toe shoes. |
| Eye Irritation | Causes serious eye irritation[1][2]. | Safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritation | May cause respiratory irritation[1]. | Use in a well-ventilated area or a chemical fume hood. |
| Acute Toxicity (Oral) | Harmful if swallowed[1]. | Standard laboratory hygiene practices; no eating, drinking, or smoking in the lab. |
Causality of PPE Selection: The selection of PPE is directly linked to the anticipated routes of exposure. Impervious gloves and a lab coat create a barrier to prevent skin contact. Chemical splash goggles are essential to protect the eyes from accidental splashes. Working within a fume hood mitigates the risk of inhaling aerosolized particles or vapors.
Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Halogenated organic compounds, such as this compound, must be collected in a designated hazardous waste container separate from non-halogenated solvents and other waste streams.
Step-by-Step Waste Collection Protocol:
-
Select the Right Container: Use a clean, dry, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, leak-proof cap.
-
Labeling is Critical: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms (e.g., exclamation mark for irritant).
-
Accumulation in a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.
-
Avoid Mixing: Do not mix this compound waste with incompatible materials. For instance, avoid mixing with strong oxidizing agents, acids, or bases unless the reaction products are known and can be safely contained.
Trustworthiness through Self-Validation: This systematic approach to segregation and labeling creates a self-validating system. Clear labeling prevents accidental mixing of incompatible wastes, which could lead to dangerous reactions. Regular inspection of the SAA ensures that containers are in good condition and properly sealed, minimizing the risk of leaks or spills.
Spill Management: A Plan for the Unexpected
Accidents can happen, and a well-defined spill response plan is essential. For a small spill of this compound:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the PPE outlined in Table 1.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of flammable or reactive substances.
-
Collect and Dispose: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Pathway: From the Lab to Final Disposition
The disposal of this compound is governed by federal and local regulations. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. The appropriate disposal route is through a licensed hazardous waste management company.
Diagram 1: Disposal Decision Workflow
Caption: Workflow for the proper disposal of this compound.
Authoritative Grounding: The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Chlorinated organic compounds are often classified as hazardous due to their potential persistence and toxicity[3]. Incineration at high temperatures is a common and effective method for the complete destruction of many organic hazardous wastes, as it breaks the chemical bonds and converts the material into less harmful substances like carbon dioxide, water, and hydrogen chloride (which is then scrubbed from the emissions).
References
Navigating the Safe Handling of (4-Chloro-3-methoxyphenyl)methanol: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The compound (4-Chloro-3-methoxyphenyl)methanol, a substituted aromatic alcohol, presents a specific set of handling challenges that demand a thorough and proactive approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the causality behind each protective measure. Our goal is to empower you with the knowledge to create a self-validating system of safety for every protocol involving this compound.
Hazard Profile: Understanding the "Why" Behind the "What"
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent hazards of this compound. Based on available safety data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
The primary routes of exposure are ingestion, skin contact, and eye contact. The chloro- and methoxy- functional groups on the benzene ring influence the molecule's reactivity and toxicological profile. The chlorinated nature of the compound also necessitates special consideration for its environmental fate and disposal. Therefore, our PPE strategy is designed to create robust barriers against these specific exposure routes.
Core Personal Protective Equipment (PPE) Directives
A fundamental principle of laboratory safety is to treat all chemicals with a high degree of caution. For this compound, the following PPE is mandatory for all handling procedures.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. A face shield should be worn over goggles when handling larger quantities (>50 mL) or when there is a significant risk of splashing.[1][2] | Protects against accidental splashes that can cause serious eye irritation. A face shield offers a broader area of protection for the entire face. |
| Hand Protection | Nitrile gloves. Check for any signs of degradation or puncture before use. For prolonged contact or immersion, consider heavier-duty gloves or double-gloving.[3] | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation. Nitrile is a suitable material for protection against many aromatic alcohols and chlorinated compounds. |
| Protective Clothing | A long-sleeved laboratory coat, fully buttoned. Consider a chemically resistant apron when handling larger volumes. | Protects the skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Procedural Guidance for Safe Handling and Operations
Adherence to proper procedure is as critical as the PPE itself. The following steps provide a framework for the safe handling of this compound at every stage of your workflow.
Preparation and Weighing
-
Designated Area: Conduct all handling of this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Pre-Handling Check: Before starting, ensure that an eyewash station and safety shower are readily accessible and unobstructed.
-
PPE Donning: Put on all required PPE as outlined in the table above before handling the chemical container.
-
Weighing: If weighing the solid, perform this task in a fume hood or on a balance with a draft shield to minimize the potential for inhalation of any fine particulates.
Dissolution and Reaction Setup
-
Containment: Always handle solutions of this compound in a chemical fume hood.
-
Spill Tray: Place all flasks and beakers containing the compound or its solutions in a secondary containment tray to confine any potential spills.
-
Transferring Solutions: Use appropriate tools such as a pipette with a bulb or a funnel to transfer solutions and avoid splashing.
Emergency Protocols: Spill and Exposure Management
Even with meticulous planning, accidents can occur. A clear and practiced emergency plan is your most critical asset.
Spill Cleanup Workflow
In the event of a spill, a calm and methodical response is crucial. The following workflow should be adopted for minor spills (less than 100 mL) in a fume hood. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[4][5][6][7]
Caption: Workflow for cleaning a minor chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Due to its chlorinated nature, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[8][9][10] Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.
-
Container Management: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area.
-
Contaminated Materials: All contaminated items, including gloves, absorbent materials, and pipette tips, must be placed in the halogenated organic waste container.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup.
By integrating these safety protocols into your daily laboratory operations, you not only protect yourself and your colleagues but also uphold the principles of scientific integrity and responsible chemical management.
References
- 1. Using solvents safely in the lab | Lab Manager [labmanager.com]
- 2. spiritsanddistilling.com [spiritsanddistilling.com]
- 3. hsa.ie [hsa.ie]
- 4. jk-sci.com [jk-sci.com]
- 5. qmul.ac.uk [qmul.ac.uk]
- 6. ccny.cuny.edu [ccny.cuny.edu]
- 7. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
